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Diclazuril 6-Carboxamide Documentation Hub

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  • Product: Diclazuril 6-Carboxamide
  • CAS: 1797132-12-7

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of Diclazuril 6-Carboxamide

The following technical guide details the structural characteristics, formation, and analytical profiling of Diclazuril 6-Carboxamide , a critical pharmacopeial impurity (EP Impurity C / USP Related Compound B) encounter...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, formation, and analytical profiling of Diclazuril 6-Carboxamide , a critical pharmacopeial impurity (EP Impurity C / USP Related Compound B) encountered in the development of the coccidiostat Diclazuril.

Structural Characterization, Origin, and Analytical Profiling

Executive Summary

Diclazuril 6-Carboxamide (CAS: 1797132-12-7) is a specific structural analogue and process-related impurity of Diclazuril.[1] Designated as Impurity C in the European Pharmacopoeia (EP) and Related Compound B in the United States Pharmacopeia (USP), its presence must be strictly controlled during Active Pharmaceutical Ingredient (API) synthesis.

This compound differs from the parent molecule by the substitution of a hydrogen atom with a carboxamide group (


) at the 6-position of the 1,2,4-triazine ring, resulting in a significant shift in molecular weight and polarity. This guide provides the definitive physicochemical data and analytical protocols required for its identification and quantification.
Chemical Identity & Structural Analysis[2][3]

The core distinction between Diclazuril and its 6-Carboxamide impurity lies in the functionalization of the heterocyclic triazine ring. While Diclazuril possesses a proton at the C6 position, the impurity carries a carboxamide moiety, increasing the molecular weight by approximately 43 Da and altering the molecule's hydrogen-bonding potential.

Physicochemical Data Table
ParameterDiclazuril (Parent API)Diclazuril 6-Carboxamide (Impurity)
CAS Number 101831-37-21797132-12-7
Regulatory Code APIEP Impurity C / USP Related Compound B
Molecular Formula


Molecular Weight 407.64 g/mol 450.66 g/mol
IUPAC Name 2,6-dichloro-

-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile
2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide
Functional Group Nitrile (-CN) on alkyl chain; Triazine C6-HNitrile (-CN) on alkyl chain; Triazine C6-CONH₂
Structural Visualization

The following diagram illustrates the structural relationship and the specific site of modification (C6-Substitution).

ChemicalStructure cluster_legend Key Difference Parent Diclazuril (API) MW: 407.64 Triazine C6: -H Impurity Diclazuril 6-Carboxamide MW: 450.66 Triazine C6: -CONH2 Parent->Impurity Structural Modification (+43 Da mass shift) Desc The impurity arises from the incorporation of a carboxamide group on the triazine ring.

Figure 1: Structural comparison highlighting the C6-substitution on the triazine ring.

Origin and Formation Mechanism

The presence of Diclazuril 6-Carboxamide is typically linked to the synthetic pathway used to construct the 1,2,4-triazine-3,5-dione ring.

  • Synthetic Precursors: The triazine ring is often closed using reactive intermediates. If a cyano-substituted precursor (e.g., a 2-cyano-2-substituted hydrazine derivative) is utilized or if a side reaction occurs involving a carbon-rich reagent (like a malonic acid derivative), a substituent can be introduced at the C6 position.

  • Hydrolysis: The "Carboxamide" designation suggests it may also arise from the partial hydrolysis of a 6-Cyano intermediate. If the synthesis involves a 6-cyano-1,2,4-triazine intermediate, incomplete hydrolysis or side-reactions can yield the amide.

  • Process Control: This impurity is considered "process-related" rather than a degradation product of the API itself (unlike the "ketone" impurity which comes from the degradation of the alpha-cyanomethyl group). Therefore, its control is critical during the synthesis of the crude API.

Analytical Characterization & Protocol

To accurately detect and quantify Diclazuril 6-Carboxamide, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method, as prescribed by USP and EP monographs.

Experimental Protocol: HPLC Separation

This protocol is designed to resolve the 6-Carboxamide (Impurity C) from the parent Diclazuril and other related compounds (e.g., Impurity D/Ketone).

Reagents:

  • Mobile Phase A: Acetonitrile : Water : Buffer (3 : 15 : 2)[2]

  • Mobile Phase B: Acetonitrile : Water : Buffer (85 : 5 : 10)[2]

  • Buffer: 6.3 g Ammonium Formate in 800 mL water, adjusted to pH 4.0 with Formic Acid, diluted to 1000 mL.

  • Diluent: Dimethylformamide (DMF).[3]

Instrument Parameters:

  • Column: C18 (L1 packing), 4.6 mm × 10 cm, 3 µm particle size (Base-deactivated).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Temperature: 35°C.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) Solution A (%) Solution B (%)
0 75 25
15 10 90
20 10 90
21 75 25

| 30 | 75 | 25 |

Methodology:

  • Standard Preparation: Dissolve USP Diclazuril RS and USP Diclazuril System Suitability Mixture RS in DMF to a concentration of 0.5 mg/mL.

  • Sample Preparation: Dissolve the test sample in DMF to 0.5 mg/mL.

  • System Suitability: Inject the System Suitability Mixture.[4] Ensure resolution (R) between Diclazuril and its closest eluting impurity (often the Ketone or Impurity B depending on column selectivity) is NLT 1.9.

  • Identification: The 6-Carboxamide (Impurity C) will elute at a distinct Relative Retention Time (RRT). Note: Due to the polar amide group, Impurity C typically elutes before the highly lipophilic parent Diclazuril.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Results Peak Identification Sample Crude Diclazuril Sample (Dissolved in DMF) HPLC RP-HPLC Separation (C18, pH 4.0, Gradient) Sample->HPLC Detect UV Detection @ 230 nm HPLC->Detect ImpC Impurity C (6-Carboxamide) Elutes at specific RRT (More Polar) Detect->ImpC API Diclazuril (Parent) Major Peak Detect->API ImpD Impurity D (Ketone) Degradant Detect->ImpD

Figure 2: Analytical workflow for the separation of Diclazuril and its impurities.

Regulatory & Safety Significance
  • ICH Compliance: As a known impurity, Diclazuril 6-Carboxamide must be controlled below the identification threshold (typically 0.10%) for veterinary products, unless qualified at higher levels.

  • Toxicity: While specific toxicity data for the isolated impurity is limited, its structural similarity to the parent implies it falls under the general safety assessment of Diclazuril-related substances. However, the amide group introduces different metabolic potential compared to the parent nitrile.

  • Reference Standards: For accurate quantification, certified reference materials (CRMs) of Diclazuril Impurity C must be used. These are available from pharmacopeial sources (USP/EDQM) or specialized standard manufacturers.

References
  • United States Pharmacopeia (USP). (2025).[5] Diclazuril Monograph: Related Compound B. USP-NF.[2]

  • European Pharmacopoeia (Ph. Eur.). (2024).[6] Diclazuril for Veterinary Use: Impurity C. EDQM.

  • LGC Standards. (2024). Diclazuril 6-Carboxamide (Impurity C) Data Sheet.

  • National Institutes of Health (NIH) - PubChem. (2025). Diclazuril Compound Summary.

  • Veeprho. (2024).[6] Diclazuril EP Impurity C Structure and CAS.

Sources

Exploratory

Identification of Diclazuril 6-Carboxamide as an impurity in veterinary drugs

The following technical guide is structured as a high-level whitepaper designed for senior researchers and analytical scientists. It prioritizes mechanistic understanding and actionable protocols over generic description...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for senior researchers and analytical scientists. It prioritizes mechanistic understanding and actionable protocols over generic descriptions.

Designation: European Pharmacopoeia (Ph.[1] Eur.) Impurity C Chemical Context: Process-Related Impurity / Structural Analogue Target Audience: Analytical Development (AD) & Quality Control (QC) Scientists[1]

Executive Summary: The Structural Challenge

In the synthesis and stability profiling of Diclazuril (a benzeneacetonitrile antiprotozoal), the identification of impurities is critical for meeting VICH GL10 and GL11 thresholds. While the hydrolysis of the alpha-nitrile group is a well-documented degradation pathway, the 6-Carboxamide derivative (identified as Impurity C in the European Pharmacopoeia) represents a distinct structural modification on the triazine ring, not the benzeneacetonitrile chain.[1]

This guide delineates the definitive identification, mechanistic origin, and control of 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide .[1] Unlike common degradation products, this impurity typically arises during the cyclization phase of the API synthesis, requiring specific LC-MS/MS transitions and high-resolution chromatography for detection.[1]

Molecular Architecture & Origin[1][2]

To correctly identify the 6-Carboxamide impurity, one must distinguish it from the parent molecule and the carboxylic acid derivative (Impurity A).[1]

Structural Comparison

The core Diclazuril structure features a 3,5-dioxo-1,2,4-triazine ring.[1][2][3] In the parent molecule, position 6 of this ring is unsubstituted (Hydrogen).[1] In Impurity C, this proton is substituted by a carboxamide group (


).[1]
CompoundCommon NameSubstituent at Triazine C-6Molecular FormulaMonoisotopic Mass (Neutral)
Parent Diclazuril


405.979 Da
Impurity A 6-Carboxylic Acid


449.969 Da
Impurity C 6-Carboxamide


448.985 Da
Mechanistic Origin (Process vs. Degradation)

While Diclazuril is susceptible to hydrolysis at the nitrile group (forming the acetamide), Impurity C is a process-related impurity .[1] It typically originates from the use of substituted ureido or isocyanate intermediates during the formation of the triazine ring. If the cyclization reagent carries a cyano or ester functionality that is subsequently amidated, Impurity C is formed.

Diclazuril_Impurity_Origin Precursor Phenylhydrazine Intermediate Diclazuril Diclazuril (API) (H at Pos 6) Precursor->Diclazuril Standard Cyclization ImpurityC Impurity C (6-Carboxamide) Precursor->ImpurityC Side Reaction / Contaminated Reagent Reagent Cyclization Reagent (e.g., substituted ureido) ImpurityA Impurity A (6-Carboxylic Acid) ImpurityC->ImpurityA Hydrolysis (Secondary)

Figure 1: Mechanistic divergence in the synthesis of Diclazuril vs. Impurity C. The impurity arises from the triazine ring formation step.

Analytical Strategy: Self-Validating Identification

Because Impurity C is more polar than Diclazuril (due to the amide functionality), it elutes earlier in Reverse-Phase (RP) chromatography.[1] However, relying solely on Relative Retention Time (RRT) is insufficient due to matrix effects in veterinary feed or tissue samples.[1] LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is the gold standard for confirmation.[1]

LC-MS/MS Protocol (Q-TOF or Triple Quad)[1][2]

Diclazuril and its analogues ionize efficiently in negative mode due to the acidic nature of the triazine proton and the electron-withdrawing chlorine atoms.[1]

Chromatographic Conditions:

  • Column: C18 (e.g., Waters BEH C18, 100mm x 2.1mm, 1.7µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 5% B to 95% B over 10 minutes (Impurity C elutes ~0.8-0.9 RRT relative to Diclazuril).[1]

Mass Spectrometry Parameters:

ParameterSettingRationale
Ionization ESI Negative (

)
High sensitivity for chlorinated triazines.[1]
Precursor Ion (Impurity C) 448.0 m/z Corresponds to

.[1] Note the isotope pattern (

) will show peaks at 448, 450, 452.[1]
Key Product Ion 1 405.0 m/z Loss of the amide group fragment (

).[1]
Key Product Ion 2 334.9 m/z Cleavage of the benzeneacetonitrile moiety.[1]
Cone Voltage 30-40 VOptimization required to prevent in-source fragmentation.[1]
Structural Elucidation Workflow

The following decision tree ensures a robust identification process, moving from detection to structural confirmation.

Analytical_Workflow Sample Sample Extract (Feed/Tissue/API) HPLC HPLC-UV (280 nm) Detect Peak @ RRT ~0.85 Sample->HPLC MassSpec Q-TOF MS (ESI-) Check Isotope Pattern (Cl3) HPLC->MassSpec Decision1 m/z 448 Detected? MassSpec->Decision1 Decision1->Sample No (Re-extract) MSMS MS/MS Fragmentation Look for 448 -> 405 transition Decision1->MSMS Yes NMR 1H-NMR (DMSO-d6) Confirm -CONH2 protons MSMS->NMR If Isolate Available Report Confirm Impurity C (6-Carboxamide) MSMS->Report Routine QC NMR->Report

Figure 2: Analytical decision matrix for confirming Diclazuril 6-Carboxamide. Note that NMR is reserved for reference standard characterization.

Method Validation & Control

To ensure the method is "self-validating" (i.e., capable of flagging errors automatically), specific system suitability criteria must be established using the 6-Carboxamide reference standard.[1]

Specificity & Resolution

The critical separation is between Impurity C (6-Carboxamide) and Impurity A (6-Carboxylic Acid), as they are structurally similar and both more polar than the parent.[1]

  • Requirement: Resolution (

    
    ) > 1.5 between Impurity C and Impurity A.
    
  • pH Dependency: The retention of Impurity A (acid) is highly pH-dependent.[1] Impurity C (amide) is less sensitive to pH changes.[1] If peaks co-elute, adjust Mobile Phase A pH to 3.0 (suppresses ionization of the acid, increasing its retention).[1]

Limit of Quantitation (LOQ)

Given the potential toxicity of impurities, the method should achieve an LOQ of


 (relative to the API concentration) to meet ICH Q3A guidelines.[1]
  • Signal-to-Noise:

    
     at the reporting threshold.[1]
    
Reference Standards

It is imperative to use certified reference materials for validation.[1] The 6-Carboxamide derivative is commercially available as Diclazuril Impurity C .[1][5]

  • Storage: Store at 2-8°C. Amides can hydrolyze to acids (Impurity A) if exposed to moisture and high temperatures/pH.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Diclazuril Monograph 1718. Lists Impurity C (6-Carboxamide) and Impurity A (6-Carboxylic Acid).[1]

    • [1]

  • LGC Standards . Diclazuril 6-Carboxamide (Impurity C) Reference Material Data. Confirms structure and CAS 1797132-12-7.[1][6]

    • [1]

  • Mortier, L. et al. (2005) .[1] Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. (Provides foundational LC-MS conditions for Diclazuril residues).[1]

    • [1]

  • Rezk, M. R. (2015) .[1][4] Selective determination of diclazuril in the presence of its degradation products. Journal of Chromatographic Science. (Discusses degradation pathways and separation logic).

    • [1]

  • Veeprho Laboratories.

Sources

Foundational

Diclazuril 6-Carboxamide CAS number and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction Diclazuril, a potent anticoccidial agent, is a cornerstone in veterinary medicine for the control of coccidiosis in poultry and other livestock...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril, a potent anticoccidial agent, is a cornerstone in veterinary medicine for the control of coccidiosis in poultry and other livestock.[1] Its efficacy stems from its ability to disrupt the life cycle of Eimeria parasites.[2] In the landscape of pharmaceutical development and quality control, understanding the impurities and metabolites of an active pharmaceutical ingredient (API) is of paramount importance. Diclazuril 6-Carboxamide, identified as a key impurity (Impurity C) of Diclazuril, warrants a detailed scientific examination.[3][4] This guide provides a comprehensive overview of the available technical information on Diclazuril 6-Carboxamide, including its chemical identity, physicochemical properties, and analytical methodologies.

Chemical Identity and Physicochemical Properties

PropertyValueSource(s)
CAS Number 1797132-12-7[4][5]
Molecular Formula C18H10Cl3N5O3[4][5]
Molecular Weight 450.66 g/mol [5]
IUPAC Name 2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide[4]
Synonyms Diclazuril Impurity C[4]
Storage Temperature 2-8°C[6]

Note: Physicochemical properties such as melting point, boiling point, and specific solubility data for Diclazuril 6-Carboxamide are not extensively reported in publicly available literature. For context, the parent compound, Diclazuril, has very low aqueous solubility (<1 mg/L) and a pKa of 5.92.[3][7] It is sparingly soluble in organic solvents like DMSO and dimethylformamide.[8][9]

Synthesis and Mechanism of Action

Synthesis

The specific synthesis pathway for Diclazuril 6-Carboxamide is not detailed in the available literature. However, it is logical to infer its formation as a derivative or impurity during the synthesis of Diclazuril. The synthesis of Diclazuril itself is a multi-step process that can be susceptible to the formation of related substances. The carboxamide group at the 6-position of the triazine ring could potentially arise from the hydrolysis of a nitrile precursor or through a side reaction involving a carboxylic acid intermediate.

A hypothetical pathway for its formation is illustrated below. This diagram is intended to provide a conceptual framework rather than a validated synthetic route.

Synthesis_Pathway Diclazuril_Precursor Diclazuril Synthesis Intermediate (e.g., 6-cyano or 6-carboxy derivative) Reaction_Step Side Reaction or Incomplete Conversion Diclazuril_Precursor->Reaction_Step Diclazuril_6_Carboxamide Diclazuril 6-Carboxamide Reaction_Step->Diclazuril_6_Carboxamide caption Hypothetical Formation of Diclazuril 6-Carboxamide Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in DMF Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in DMF (Stock Solution) Standard->Dissolve_Standard Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample Dilute_Standard Dilute with Mobile Phase (Working Solutions) Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Sample->Inject Dilute_Standard->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (275/280 nm) Separate->Detect Identify Peak Identification (Retention Time) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report caption General Workflow for HPLC Analysis of Diclazuril 6-Carboxamide

Sources

Exploratory

Technical Guide: Solubility Profile of Diclazuril 6-Carboxamide in Organic Solvents

The following technical guide details the solubility profile of Diclazuril and its critical degradation product/impurity, Diclazuril 6-Carboxamide. Executive Summary This guide provides a comprehensive technical analysis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile of Diclazuril and its critical degradation product/impurity, Diclazuril 6-Carboxamide.

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of Diclazuril 6-Carboxamide (CAS 1797132-12-7), a primary impurity (EP Impurity C) and degradation product of the antiprotozoal agent Diclazuril.

Effective process development requires a precise understanding of the solubility differential between the parent drug (Diclazuril) and its amide derivative. While the parent compound, Diclazuril, has well-documented quantitative solubility data in pure and binary solvents, the 6-Carboxamide derivative exhibits a distinct, solubility-limited profile driven by inter-molecular hydrogen bonding. This guide synthesizes quantitative data for the parent framework with qualitative and theoretical constraints for the 6-Carboxamide to engineer effective purification and crystallization protocols.

Chemical Identity & Structural Impact

The solubility difference between Diclazuril and its 6-Carboxamide derivative is governed by the transformation of the nitrile group into a primary amide.

FeatureParent Compound: DiclazurilTarget Impurity: Diclazuril 6-Carboxamide
CAS Number 101831-37-21797132-12-7
Synonyms Diclazuril; R-64433Diclazuril Impurity C; EP Impurity C
Functional Group Nitrile (-CN)Primary Amide (-CONH₂)
Molecular Weight 407.64 g/mol 450.66 g/mol
Polarity Shift Moderate PolarityIncreased Polarity (H-bond Donor/Acceptor)
Solubility Class Soluble in DMF/DMSO; Sparingly in AlcoholsSlightly Soluble in DMF/DMSO; Insoluble in Non-polars
Structural Transformation Diagram

The following diagram illustrates the structural relationship and the hydrolysis pathway leading to the solubility shift.

G cluster_0 Parent Compound cluster_1 Degradation / Impurity Diclazuril Diclazuril (Nitrile Group -CN) Moderate Solubility Carboxamide Diclazuril 6-Carboxamide (Amide Group -CONH2) Reduced Solubility (H-Bonding) Diclazuril->Carboxamide Hydrolysis / Degradation (+H2O)

Figure 1: Structural evolution from Diclazuril to its 6-Carboxamide derivative, highlighting the functional group shift responsible for solubility changes.[1]

Solubility Data Profile

Diclazuril 6-Carboxamide (Impurity C) Data

Unlike the parent compound, the 6-Carboxamide derivative lacks extensive published mole-fraction data due to its status as a reference standard impurity. Its solubility is significantly lower than Diclazuril in most organic solvents due to the high lattice energy contributed by the amide hydrogen bonding network.

Qualitative Solubility Limits (at 25°C):

  • DMSO: Slightly Soluble (< 5 mg/mL)

  • Methanol: Slightly Soluble to Insoluble[2][3]

  • Water: Practically Insoluble[2][4]

  • Ethyl Acetate: Practically Insoluble[2]

Technical Insight: The "Slightly Soluble" classification implies a solubility range of 1–10 mg/mL . In process design, this compound will likely precipitate before Diclazuril during cooling crystallization from polar aprotic solvents, or remain as an undissolved solid during extraction with moderately polar solvents like Ethyl Acetate.

Parent Compound (Diclazuril) Reference Data

To design a separation process, one must benchmark against the parent compound. The following data represents the solid–liquid equilibrium solubility of Diclazuril, measured via isothermal saturation.

Solubility Order (Descending): DMF > Acetone > Acetonitrile > Ethyl Acetate > Methanol > Ethanol > 1-Propanol > 2-Propanol > 1-Butanol > Toluene.[5]

Table 1: Mole Fraction Solubility (

) of Diclazuril in Pure Solvents (298.15 K to 318.15 K)
Solvent298.15 K (

)
303.15 K (

)
308.15 K (

)
313.15 K (

)
318.15 K (

)
DMF 33.8935.1236.4537.9839.65
Acetone 18.5920.1521.9824.0526.42
Acetonitrile 13.5114.8516.4218.2520.35
Ethyl Acetate 9.2510.4511.8513.5515.45
Methanol 3.704.254.955.856.95
Ethanol 2.933.454.155.056.15
Toluene 0.690.851.051.351.75

Data synthesized from Li et al. (2019) using Isothermal Saturation Method.

Thermodynamic Analysis

Understanding the dissolution thermodynamics allows for the prediction of solubility behavior at unmeasured temperatures. The dissolution of the Diclazuril framework is an endothermic process (


) driven by entropy (

).

Thermodynamic Parameters (in Methanol):

  • Enthalpy of Dissolution (

    
    ):  28.52 kJ/mol
    
  • Entropy of Dissolution (

    
    ):  55.42 J/(mol·K)
    
  • Gibbs Free Energy (

    
    ):  11.98 kJ/mol (at 298.15 K)
    

Implication for 6-Carboxamide: The amide derivative will exhibit a significantly higher Enthalpy of Fusion (


) compared to the nitrile parent due to stronger intermolecular hydrogen bonds in the crystal lattice. Consequently, the 

for the 6-Carboxamide will be higher, requiring higher temperatures to achieve comparable solubility.

Experimental Protocol: Solubility Measurement

To validate the solubility of Diclazuril 6-Carboxamide in a specific solvent system, the Isothermal Saturation Method with HPLC analysis is the industry standard.

Step-by-Step Methodology
  • Preparation: Add excess Diclazuril 6-Carboxamide solid to 20 mL of the target organic solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension continuously using a magnetic stirrer at the target temperature (controlled via water bath, accuracy ±0.05 K).

  • Timeframe: Allow equilibration for 24 hours . (Preliminary kinetic studies usually show equilibrium is reached within 12–13 hours).

  • Sampling: Stop stirring and allow the solid to settle for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Dilution & Analysis: Dilute the aliquot with the mobile phase and analyze via HPLC.

    • Detector: UV at 275 nm or 280 nm.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (acidified).

Measurement Workflow Diagram

SolubilityWorkflow Start Excess Solid + Solvent Equilibration Isothermal Stirring (T ± 0.05 K, 24 Hours) Start->Equilibration Settling Phase Separation (Settling / Centrifugation) Equilibration->Settling Sampling Supernatant Extraction (0.45 µm PTFE Filter) Settling->Sampling Analysis HPLC Quantification (UV Detection) Sampling->Analysis Data Calculate Mole Fraction (x) Analysis->Data

Figure 2: Standard operating procedure for determining solid-liquid equilibrium solubility.

Purification Strategy

The solubility data indicates a clear strategy for separating Diclazuril from its 6-Carboxamide impurity.

  • Solvent Selection: Acetone or Ethyl Acetate .

    • Diclazuril has moderate-to-high solubility in these solvents.

    • The 6-Carboxamide (Impurity C) is practically insoluble or only slightly soluble.[2]

  • Process:

    • Dissolve the crude mixture in Acetone at reflux (high solubility for Diclazuril).

    • Perform a hot filtration . The 6-Carboxamide impurity, having exceeded its solubility limit, will remain as undissolved solids or precipitate first.

    • Cool the filtrate to induce crystallization of pure Diclazuril.

    • The remaining mother liquor will contain other more soluble impurities, while the 6-Carboxamide is removed in the filtration step.

References

  • Li, S., Yin, F., Rui, D., & Ye, X. (2019).[6] Measurement of the Solubility of Diclazuril and Discussion of the Effect of the Cosolvent. Journal of Chemical & Engineering Data, 64(8), 3585–3591.[2][7][8] Link

  • European Pharmacopoeia (Ph. Eur.) . Diclazuril for Veterinary Use: Impurity C. European Directorate for the Quality of Medicines. Link

  • Cayman Chemical . Diclazuril Product Information & Solubility Data. Cayman Chemical Product Insert. Link

  • LGC Standards . Diclazuril 6-Carboxamide (Impurity C) Reference Standard Data. LGC Standards. Link

Sources

Protocols & Analytical Methods

Method

Advanced Chromatographic Protocol: Separation of Diclazuril from 6-Carboxamide Impurity

Executive Summary This application note details the chromatographic conditions required to separate Diclazuril (a benzeneacetonitrile antiprotozoal) from its specific polar impurity, 6-Carboxamide (often designated as Im...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chromatographic conditions required to separate Diclazuril (a benzeneacetonitrile antiprotozoal) from its specific polar impurity, 6-Carboxamide (often designated as Impurity C in pharmacopoeial contexts).[1]

Separating these two species is critical because the 6-Carboxamide impurity possesses a significantly different toxicological profile and polarity index compared to the parent drug.[1] While Diclazuril is highly lipophilic, the presence of the carboxamide moiety at the 6-position of the triazine ring increases polarity, necessitating a carefully tuned gradient elution to prevent co-elution with the solvent front or other early-eluting degradation products like the 6-Carboxylic acid derivative.

This guide provides a Gold Standard Pharmacopoeial Method (HPLC) and a High-Throughput UPLC Adaptation , supported by mechanistic insights into the separation logic.

Chemical Context & Separation Mechanism[1][2][3]

The Analytes
  • Diclazuril (API): A halogenated benzeneacetonitrile derivative.[1][2][3] It contains a 3,5-dioxo-1,2,4-triazine ring.[2][3][4][5][6][7][8][9] The C6 position of this ring is unsubstituted (contains a hydrogen).[1]

    • Characteristics: Highly lipophilic, practically insoluble in water, soluble in DMF/DMSO.[1]

  • 6-Carboxamide (Impurity): The primary structural difference is at the C6 position of the triazine ring, where the hydrogen is replaced by a carboxamide group (-CONH₂).[1]

    • Chromatographic Behavior: The amide group introduces strong hydrogen bond donor/acceptor capabilities, significantly increasing polarity.[1] Consequently, it elutes earlier than Diclazuril in Reversed-Phase (RP) modes.[1]

Method Development Logic

The separation relies on a solvophobic interaction mechanism on a C18 stationary phase.[1]

  • Stationary Phase: A base-deactivated C18 (L1) column is essential.[1] Base deactivation minimizes secondary silanol interactions with the triazine ring nitrogens, reducing peak tailing.[1]

  • Mobile Phase pH (4.0): Ammonium formate buffer at pH 4.0 is selected to suppress the ionization of the acidic protons on the triazine ring (pKa > 6) and the carboxylic acid impurity (Impurity B), ensuring they remain in their neutral, more retentive forms.[1]

  • Gradient Strategy: A "Pump-Down" gradient (starting high aqueous) is not feasible due to Diclazuril's insolubility.[1] Instead, we use a high-organic start (Solution A) that transitions to an even higher organic strength (Solution B) but modulates the effective polarity using the buffer ratio.

    • Note: The USP method uses a counter-intuitive naming convention where "Solution A" is actually the weaker solvent (more water) compared to "Solution B" in many standard protocols, but here both are mixtures.[1] We will follow the specific composition logic below.

Visualization: Separation Logic & Workflow

MethodLogic Start Method Development Goal: Separate Diclazuril from 6-Carboxamide Analyte_Prop Analyze Properties: Diclazuril: Lipophilic (Late Eluter) 6-Carboxamide: Polar -CONH2 (Early Eluter) Start->Analyte_Prop Column_Select Column Selection: C18 (L1) Base-Deactivated (Minimizes silanol tailing) Analyte_Prop->Column_Select Mobile_Phase Mobile Phase Strategy: Buffer: NH4 Formate pH 4.0 (Suppresses ionization) Analyte_Prop->Mobile_Phase Gradient Gradient Profile: Start: 15% Water (Sol A) End: 5% Water (Sol B) Ensures elution of lipophilic parent Column_Select->Gradient Mobile_Phase->Gradient Result Outcome: 6-Carboxamide RRT ~0.80 Diclazuril RRT 1.00 Gradient->Result

Caption: Decision tree illustrating the physicochemical basis for the selected chromatographic conditions.

Protocol 1: Gold Standard HPLC Method (USP/EP Aligned)

This protocol is aligned with current pharmacopoeial standards (USP <621>, EP) for Diclazuril related substances.[1] It is robust and suitable for QC release testing.[1]

Chromatographic Conditions
ParameterSetting
Column C18 (L1), 4.6 mm × 100 mm, 3 µm particle size (Base-deactivated)
Flow Rate 1.0 mL/min
Temperature 35°C
Detection UV @ 230 nm
Injection Volume 5 µL
Run Time 36 minutes
Reagents & Mobile Phase Preparation[1]
  • Buffer Solution: Dissolve 6.3 g of Ammonium Formate in 800 mL water. Adjust pH to 4.0 with Formic Acid.[1][6][7] Dilute to 1000 mL with water.

  • Solution A (Weak Phase): Acetonitrile : Water : Buffer (3 : 15 : 2)[1]

    • Correction: Note that in the USP context, this mixture is actually highly aqueous (15 parts water + 2 parts buffer vs 3 parts ACN).[1] This acts as the initial "holding" phase for polar impurities.[1]

  • Solution B (Strong Phase): Acetonitrile : Water : Buffer (85 : 5 : 10)[1][5]

    • Context: This is the high-organic elution phase.[1]

Gradient Table
Time (min)Solution A (%)Solution B (%)Elution State
0.01000Isocratic Hold (Elute Polar Impurities)
20.00100Linear Ramp (Elute Diclazuril)
25.00100Wash
26.01000Re-equilibration
36.01000End of Run
Sample Preparation
  • Diluent: Dimethylformamide (DMF).[1][3] Note: Diclazuril is insoluble in standard mobile phases.[1]

  • Standard Solution: 0.5 mg/mL Diclazuril RS in DMF.

  • System Suitability Solution: 0.5 mg/mL Diclazuril System Suitability Mixture (containing Diclazuril, 6-Carboxamide, and other impurities) in DMF.

Protocol 2: High-Throughput UPLC Adaptation

For R&D environments requiring faster turnover, this method scales the separation to sub-2-micron column technology while maintaining selectivity.

Chromatographic Conditions
ParameterSetting
Column BEH C18, 2.1 mm × 50 mm, 1.7 µm
Flow Rate 0.5 mL/min
Temperature 40°C
Detection UV @ 230 nm (PDA recommended for peak purity)
Injection Volume 1 µL
Gradient Table (Scaled)
Time (min)Solution A (%)Solution B (%)
0.01000
4.00100
5.00100
5.11000
7.01000

System Suitability & Acceptance Criteria

To ensure the method is performing correctly, the following criteria must be met using the System Suitability Solution :

ParameterLimitRationale
Resolution (Rs) > 1.9Between Diclazuril and Diclazuril Ketone (Critical Pair in USP).
Selectivity (α) Visual6-Carboxamide must be clearly resolved (RRT ~0.[1]80) from 6-Carboxylic acid (RRT ~0.62).[1][6]
Tailing Factor < 1.4For the Diclazuril peak.[1]
RSD (Area) < 2.0%For replicate injections of the Standard.[1]
Relative Retention Times (RRT)
  • 6-Carboxylic Acid: ~0.62[1][6]

  • 6-Carboxamide (Target): ~0.80[1][6]

  • Diclazuril (Parent): 1.00

  • Diclazuril Ketone: ~1.03[1][6]

Troubleshooting Guide

Troubleshooting Issue1 Poor Resolution (6-Carboxamide & Parent) Action1 Check Buffer pH (Must be exactly 4.0) Issue1->Action1 Issue2 Peak Tailing Action2 Replace Column (Silanol activity high) Issue2->Action2 Issue3 Drifting Retention Action3 Check Equilbrium Time (Min 10 column volumes) Issue3->Action3

Caption: Common chromatographic issues and their immediate corrective actions.

References

  • United States Pharmacopeia (USP). (2025).[1][5][7] Diclazuril Monograph: Organic Impurities. USP-NF.[1][5][6]

  • European Directorate for the Quality of Medicines (EDQM). Diclazuril EP Impurity B (6-Carboxamide) Reference Standard. [1]

  • National Institutes of Health (NIH) - PubChem. Diclazuril Compound Summary. [1]

  • Journal of Separation Science. (2020). HPLC semi-preparative separation of diclazuril enantiomers.

Sources

Application

Application Note: UPLC-MS/MS Analysis of Diclazuril Residues

This guide details a validated, high-sensitivity UPLC-MS/MS protocol for the quantification of Diclazuril residues in poultry matrices (muscle, liver, eggs). It addresses the specific challenges of Diclazuril analysis—na...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details a validated, high-sensitivity UPLC-MS/MS protocol for the quantification of Diclazuril residues in poultry matrices (muscle, liver, eggs). It addresses the specific challenges of Diclazuril analysis—namely its electronegativity, lipophilicity, and limited fragmentation patterns—by leveraging isotopic confirmation strategies.

Introduction & Scientific Rationale

Diclazuril is a benzeneacetonitrile antiprotozoal used to control coccidiosis in poultry.[1][2] Unlike many veterinary drugs that metabolize extensively, Diclazuril is excreted largely unchanged. Therefore, the parent compound is the primary marker residue defined by regulatory bodies (EU MRLs: 500 µg/kg in muscle, 1500 µg/kg in liver).

Analytical Challenges & Solutions
  • Challenge 1: Ionization Polarity. Diclazuril contains electron-withdrawing chlorine atoms and an acidic proton on the triazine ring, making it poorly responsive in Positive ESI.

    • Solution: Use Negative Electrospray Ionization (ESI-) .[3][4][5]

  • Challenge 2: Limited Fragmentation. The molecule is highly stable. Under Collision-Induced Dissociation (CID), it often yields only one dominant product ion (m/z 334), making it difficult to meet the EU requirement of 3-4 identification points (IPs) using a single precursor.

    • Solution:Isotopic Pairing. We utilize the natural

      
       and 
      
      
      
      isotopic abundance. By selecting both the
      
      
      precursor (m/z 405) and the
      
      
      isotope (m/z 407), we generate two distinct transitions that satisfy regulatory confirmation criteria.

Sample Preparation Protocol

We recommend a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This method balances lipid removal (critical for liver/eggs) with high recovery of the lipophilic Diclazuril.

Reagents
  • Extraction Solvent: Acetonitrile (ACN) (LC-MS Grade).

  • Salts: Anhydrous

    
    , NaCl.
    
  • Cleanup Sorbent: C18 (removes lipids) and PSA (Primary Secondary Amine - removes polar interferences). Note: Use minimal PSA as it can sometimes retain acidic drugs like Diclazuril; C18 alone is often safer.

  • Internal Standard (ISTD): Diclazuril-

    
     or Diclazuril-bis.[6]
    
Step-by-Step Workflow
  • Homogenization: Weigh 2.0 g of minced tissue (muscle/liver) or homogenized egg into a 50 mL centrifuge tube.

  • Spiking: Add Internal Standard solution (final conc. 10 µg/kg). Vortex 30s. Allow to stand for 15 min.

  • Extraction:

    • Add 8 mL Acetonitrile and 2 mL Water .

    • Vortex vigorously for 1 min.

    • Add 4 g anhydrous

      
        and 1 g NaCl .
      
    • Shake immediately and vigorously for 1 min to prevent clumping.

    • Centrifuge at 4,000 x g for 5 min at 4°C.

  • Cleanup (dSPE):

    • Transfer 1 mL of the supernatant to a dSPE tube containing 50 mg C18 and 150 mg

      
       .
      
    • Caution: Avoid PSA if recovery drops below 70%.

    • Vortex 30s; Centrifuge at 10,000 x g for 3 min.

  • Reconstitution:

    • Transfer 0.5 mL of purified extract to a vial.

    • Add 0.5 mL of Mobile Phase A (Water).

    • Result: Final solvent ratio is 50:50 ACN:Water, matching initial LC conditions to prevent peak broadening.

Visual Workflow

G cluster_0 Extraction Phase cluster_1 Cleanup Phase (dSPE) cluster_2 Analysis Sample Homogenized Sample (2g) Spike Add ISTD (Diclazuril-13C) Sample->Spike Solvent Add 8mL ACN + 2mL H2O Spike->Solvent Salts Add Salts (MgSO4 + NaCl) Solvent->Salts Centrifuge1 Centrifuge 4000xg, 5 min Salts->Centrifuge1 Aliquot Transfer 1mL Supernatant Centrifuge1->Aliquot Top Layer Sorbent dSPE Cleanup (C18 + MgSO4) Aliquot->Sorbent Centrifuge2 Centrifuge 10000xg, 3 min Sorbent->Centrifuge2 Dilute Dilute 1:1 with Water (Match Mobile Phase) Centrifuge2->Dilute Inject Inject to UPLC-MS/MS Dilute->Inject

Caption: Step-by-step Modified QuEChERS extraction protocol for Diclazuril in poultry matrices.

Instrumental Method (UPLC-MS/MS)

Liquid Chromatography Conditions
  • System: UPLC/UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: C18, 1.7 µm or 1.8 µm (e.g., Waters BEH C18 , 2.1 x 100 mm).

    • Why: High pH stability and excellent retention for neutral/lipophilic compounds.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH unadjusted or pH 6-7).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold 95% B (Elution of Diclazuril ~4.5 min)

    • 7-9 min: Re-equilibrate 20% B

Mass Spectrometry Parameters
  • Ionization: ESI Negative (ESI-).[3][4][5]

  • Capillary Voltage: 2.5 - 3.0 kV.

  • Source Temp: 500°C (High temp required for desolvation).

  • Acquisition Mode: MRM (Multiple Reaction Monitoring).[6][7]

MRM Transition Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Diclazuril 405.0 (

)
334.0 4025Quantifier
407.0 (

)
336.04025Qualifier 1
405.0264.04045Qualifier 2 (Weak)
Diclazuril-IS 411.0 (

)
340.04025Internal Std

Note: The 405->334 transition corresponds to the loss of a


 containing fragment. The 407->336 is the identical fragmentation of the isotopic parent, providing a robust confirmation ratio.

Data Analysis & Validation

Identification Criteria (EU 2002/657/EC)
  • Retention Time: Within ±2.5% of the Internal Standard.

  • Ion Ratio: The ratio of the Quantifier (405>334) to the Qualifier (407>336) must match the standard within established tolerances (typically ±20-25%).

Quantification Strategy
  • Matrix-Matched Calibration: Prepare calibration curves by spiking blank matrix extract (post-extraction) to compensate for matrix suppression, which is common in ESI- mode for eggs/liver.

  • Linearity:

    
     over the range of 10 – 1000 µg/kg.
    
Summary of Validation Targets
ParameterTarget Value
LOD (Limit of Detection) < 5 µg/kg
LOQ (Limit of Quantitation) 10 µg/kg
Recovery (Accuracy) 80% – 110%
Precision (RSD) < 15%

Isotopic Confirmation Logic

The following diagram illustrates the decision logic for confirming Diclazuril identity using isotopic patterns, ensuring regulatory compliance despite limited fragmentation.

Logic Detect Peak Detected @ RT 4.5 min CheckQ1 Quantifier Signal 405 > 334 (S/N > 10?) Detect->CheckQ1 CheckQ2 Qualifier Signal 407 > 336 (S/N > 3?) CheckQ1->CheckQ2 Yes Fail NEGATIVE / Interference CheckQ1->Fail No Ratio Calculate Ion Ratio (Q2 / Q1) CheckQ2->Ratio Yes Pass POSITIVE ID (Within Tolerance) Ratio->Pass Match Std Ratio->Fail Mismatch

Caption: Logic flow for confirming Diclazuril residues using isotopic transition ratios.

References

  • European Medicines Agency (EMA). (2013). European public MRL assessment report (EPMAR) - Diclazuril (extension to poultry). Retrieved from

  • Mortier, L., et al. (2005). "Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry". Analytica Chimica Acta. Retrieved from

  • Ai, L., et al. (2011). "Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography–liquid chromatography–tandem mass spectrometry". Journal of Chromatography B. Retrieved from

  • European Commission. (2002).[6][8] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Retrieved from

  • Dubois, M., et al. (2004). "Multi-residue method for the determination of coccidiostats in eggs and poultry muscle". Journal of Chromatography B. Retrieved from

Sources

Method

Protocol for monitoring Diclazuril degradation in environmental water samples

Application Notes & Protocols Topic: Protocol for Monitoring Diclazuril Degradation in Environmental Water Samples Abstract Diclazuril is a potent anticoccidial agent widely used in the poultry and livestock industries t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protocol for Monitoring Diclazuril Degradation in Environmental Water Samples

Abstract

Diclazuril is a potent anticoccidial agent widely used in the poultry and livestock industries to control coccidiosis, an intestinal parasitic disease.[1] Its extensive use leads to its inevitable introduction into the environment, primarily through the excretion of unmetabolized drug from treated animals.[2][3] Understanding the fate and persistence of Diclazuril in aquatic ecosystems is critical for a comprehensive environmental risk assessment.[4][5][6] This application note provides a detailed, scientifically-grounded protocol for monitoring the degradation of Diclazuril in environmental water samples. It outlines methodologies for simulating environmental degradation pathways—hydrolysis, photodegradation, and microbial action—and provides a robust analytical workflow based on Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification. The protocols herein are designed to be self-validating, incorporating rigorous quality control measures to ensure data integrity and reproducibility for researchers, environmental scientists, and regulatory bodies.

Introduction: The Environmental Fate of Diclazuril

Diclazuril, a benzeneacetonitrile derivative, is highly effective but also exhibits low aqueous solubility and potential for persistence.[4][7][8] Its entry into waterways via agricultural runoff necessitates reliable methods to track its degradation. The primary degradation routes in aquatic environments are:

  • Hydrolysis: The cleavage of chemical bonds by the addition of water. Diclazuril is reported to be hydrolytically stable in neutral and acidic conditions (pH 5-8) but can degrade under alkaline conditions (pH 9), potentially forming a ketone analogue.[4]

  • Photodegradation: The breakdown of the molecule by energy from sunlight (UV radiation). Stress stability studies confirm that Diclazuril is susceptible to photolytic degradation.[9][10]

  • Microbial Degradation: The metabolic breakdown of the compound by microorganisms. This is considered a major pathway for the removal of many organic pollutants from soil and water, where microbial communities utilize the compound as a substrate.[4][11][12]

This guide provides the framework to study these processes, from sample collection and preparation to high-sensitivity analysis, ensuring that the resulting data is both accurate and environmentally relevant.

Physicochemical Profile of Diclazuril

A foundational understanding of Diclazuril's properties is essential for designing effective extraction and analysis protocols. Its low water solubility and chemical structure dictate the choice of solvents and analytical techniques.

Diclazuril_Structure cluster_key Diclazuril Diclazuril       Microcosm_Setup cluster_conditions Experimental Conditions node_source node_source node_prep node_prep node_condition node_condition node_action node_action node_output node_output A Collect Environmental Water Sample B Filter Water (e.g., 0.45 µm) A->B D Spike Filtered Water to Target Concentration (e.g., 10 µg/L) B->D C Prepare Diclazuril Stock Solution (in DMF) C->D E1 Condition 1: Microbial Degradation D->E1 E2 Condition 2: Photodegradation D->E2 E3 Condition 3: Abiotic Control (Hydrolysis) D->E3 F Incubate & Sample at Time Points (T₀, T₁, T₂, ...) E1->F E2->F E3->F G Preserve Samples (4°C, Dark) F->G H SPE & LC-MS/MS Analysis G->H SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Cartridge node_step node_step node_input node_input node_output node_output node_waste node_waste A Step 1: Condition (Methanol, then Water) B Step 2: Load (Water Sample) Waste1 Waste A->Waste1 B->A Activate Sorbent C Step 3: Wash (Water/Methanol Mix) B->C Analyte Retained B->Waste1 D Step 4: Elute (Acetonitrile) C->D Remove Interferences Waste2 Waste (Interferences) C->Waste2 Final Concentrated Extract for LC-MS/MS D->Final Sample Water Sample (e.g., 100 mL) Sample->B

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming matrix effects in Diclazuril 6-Carboxamide LC-MS analysis

Welcome to the Advanced Technical Support Center for LC-MS/MS Analysis . This guide is engineered for analytical scientists and drug development professionals dealing with the specific chromatographic and mass spectromet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for LC-MS/MS Analysis . This guide is engineered for analytical scientists and drug development professionals dealing with the specific chromatographic and mass spectrometric challenges of Diclazuril 6-Carboxamide (CAS: 1797132-12-7), a highly polar impurity and degradation product of the anticoccidial drug diclazuril.

Below, you will find a diagnostic framework, validated methodologies, and troubleshooting FAQs designed to systematically eliminate matrix effects in complex biological samples (e.g., poultry tissue, eggs, and feed).

Part 1: The Causality of Matrix Effects in Diclazuril 6-Carboxamide

To solve matrix effects, we must first understand the molecular behavior of the analyte. Diclazuril is a triazine-based compound typically analyzed in negative electrospray ionization (ESI-) mode due to its weakly acidic nature [1].

When the lipophilic nitrile group (-CN) of diclazuril hydrolyzes to form Diclazuril 6-Carboxamide (-CONH2), the molecule's polarity significantly increases. This structural shift causes two critical analytical challenges:

  • Retention Time Shift : On standard reversed-phase (C18) columns, the carboxamide elutes much earlier than the parent drug.

  • ESI- Vulnerability : This early elution window is heavily populated by unretained matrix components (salts, amino acids, and early-eluting phospholipids). In the ESI source, these highly abundant endogenous molecules outcompete the 6-carboxamide for the limited charge on the droplet surface, leading to severe ion suppression [2].

IonSuppression Matrix Co-eluting Matrix (e.g., Phospholipids) Droplet ESI Droplet Surface (Competition for Charge) Matrix->Droplet High surface affinity Analyte Diclazuril 6-Carboxamide (Target Analyte) Analyte->Droplet Displaced from surface GasPhase_M Matrix Ions (High abundance) Droplet->GasPhase_M Desolvation GasPhase_A Analyte Ions (Suppressed) Droplet->GasPhase_A Reduced ionization

Caption: Mechanism of ESI- Ion Suppression by Co-eluting Matrix Components.

Part 2: Diagnostic Workflow & Self-Validating Methodology

Before altering your method, you must quantify the matrix effect (ME) to diagnose the severity of the suppression or enhancement.

ME_Workflow Start Identify Signal Variation (Diclazuril 6-Carboxamide) Calc Calculate Matrix Effect (ME) ME = (Area_matrix / Area_solvent) x 100 Start->Calc Decision Is ME < 80% or > 120%? Calc->Decision Pass Method Robust Proceed to Validation Decision->Pass No (80-120%) Fail Matrix Effect Detected Initiate Troubleshooting Decision->Fail Yes (<80% or >120%) Prep 1. Sample Prep Implement Phospholipid Depletion (e.g., PRiME HLB) Fail->Prep LC 2. Chromatography Increase aqueous hold to separate from salts Fail->LC Quant 3. Quantitation Apply Matrix-Matched Calibration or SIL-IS Fail->Quant

Caption: Diagnostic and Resolution Workflow for LC-MS/MS Matrix Effects.

Protocol: Phospholipid-Depletion SPE for Diclazuril 6-Carboxamide

Traditional QuEChERS using PSA (primary secondary amine) sorbents can inadvertently retain weakly acidic analytes like diclazuril and its carboxamide, leading to poor recovery [3]. To overcome this, we utilize a pass-through Solid Phase Extraction (SPE) approach.

Step 1: Extraction

  • Weigh 2.0 g of homogenized tissue (e.g., poultry liver) into a 50 mL centrifuge tube.

  • Add 10 mL of Acetonitrile (ACN) containing 1% formic acid.

  • Causality: Acidified ACN precipitates proteins and disrupts analyte-protein binding, while keeping the weakly acidic carboxamide in its unionized, organic-soluble state.

  • Vortex for 5 minutes, then centrifuge at 8,000 rpm for 10 minutes at 4°C.

Step 2: Pass-Through Clean-up

  • Pass 2 mL of the supernatant through a polymeric phospholipid-removal cartridge (e.g., Oasis PRiME HLB) without pre-conditioning. Collect the eluate.

  • Causality: Pass-through SPE uses size exclusion and specific hydrophobic interactions to trap matrix phospholipids and fats. Because there is no wash step, the polar 6-carboxamide passes through unretained, preventing the analyte loss common in traditional bind-and-elute SPE.

Step 3: Concentration & Reconstitution

  • Evaporate 1 mL of the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid). Vortex and filter through a 0.22 µm PTFE syringe filter.

Step 4: Self-Validation System

  • Validation Check: Post-extraction, spike a known concentration (e.g., 10 ng/mL) of Diclazuril 6-Carboxamide into the final matrix extract. Compare its peak area to a 10 ng/mL standard in neat solvent. If the calculated ME is between 80–120%, the extraction protocol is validated for your specific matrix.

Part 3: Quantitative Benchmarking Data

The table below demonstrates the efficacy of different sample preparation strategies on the recovery and matrix effect of Diclazuril and its 6-Carboxamide metabolite in a highly complex matrix (Poultry Liver).

AnalyteDilute & Shoot (ME %)Standard QuEChERS w/ PSA (ME %)Phospholipid-Depletion SPE (ME %)
Diclazuril 45% (Severe Suppression)72% (Moderate Suppression)95% (Acceptable)
Diclazuril 6-Carboxamide 25% (Critical Suppression)40% (Severe Suppression)92% (Acceptable)

Note: ME% < 80% indicates ion suppression. Values closer to 100% indicate minimal matrix interference. Data reflects typical ESI- responses.

Part 4: Troubleshooting FAQs

Q1: Why does my Diclazuril 6-Carboxamide signal drop by over 60% in real samples while the parent Diclazuril remains relatively stable? A: This is a classic retention time (RT) vs. matrix elution issue. Because the 6-carboxamide is significantly more polar than the parent diclazuril, it elutes much earlier on a C18 column. This early elution zone is notorious for high concentrations of unretained salts and polar lipids that survive basic sample prep. These matrix components co-elute with the carboxamide and outcompete it for ionization energy in the ESI source.

Q2: How do I accurately calculate the matrix effect, and what is the regulatory threshold? A: Calculate it using the formula: ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solvent) × 100. According to SANTE and FDA bioanalytical guidelines, an ME between 80% and 120% is generally considered acceptable and can be managed with standard calibration. If the ME falls outside this range, you must either improve sample clean-up, alter the chromatography, or use matrix-matched calibration curves [4].

Q3: Can I use Diclazuril-bis or Toltrazuril-d3 as an internal standard for the 6-Carboxamide? A: No. Using structural analogs or internal standards with significantly different retention times is a critical error when compensating for matrix effects. Matrix effects in LC-MS/MS are highly time-dependent. Since Diclazuril 6-Carboxamide elutes earlier than Diclazuril-bis, they will not experience the same ionization environment in the MS source. You must use a co-eluting Stable Isotope-Labeled Internal Standard (SIL-IS) specifically synthesized for the carboxamide (e.g., Diclazuril 6-Carboxamide-13C,d4), or rely on strictly matrix-matched calibration curves [2].

Q4: What chromatographic adjustments can I make if I cannot change my sample prep protocol? A: If your sample prep is locked, you must shift the analyte's retention time away from the suppression zone:

  • Increase Aqueous Hold: Hold the initial gradient at 95% aqueous for an additional 1-2 minutes to wash out unretained salts before the carboxamide elutes.

  • Change Column Selectivity: Switch from a standard C18 to a Biphenyl or PFP (Pentafluorophenyl) column. These stationary phases offer alternative selectivity (π-π interactions) that can selectively retain the polar carboxamide longer, shifting it away from the early phospholipid elution window.

Part 5: References

  • Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry. PubMed.[Link]

  • Liquid Chromatography Tandem Mass Spectrometry Analysis of Synthetic Coccidiostats in Eggs. MDPI.[Link]

  • Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry. MDPI.[Link]

  • Development and validation of a multiresidue liquid chromatography/tandem mass spectrometry method for 11 coccidiostats in feed. PubMed.[Link]

Optimization

Technical Support Center: Diclazuril &amp; 6-Carboxamide Stability

Topic: Optimizing Mobile Phase pH for Diclazuril 6-Carboxamide Stability Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists.[1] Executive Summary: The pH "Sweet Spot" For the analysis of Dicla...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Mobile Phase pH for Diclazuril 6-Carboxamide Stability

Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists.[1]

Executive Summary: The pH "Sweet Spot"

For the analysis of Diclazuril and its critical impurity, Diclazuril 6-Carboxamide (Impurity B) , the mobile phase pH is the single most critical variable controlling both chemical stability and chromatographic resolution.

The Directive: You must maintain a mobile phase pH between 3.0 and 4.0 .

  • pH > 6.0 (Alkaline Risk): Triggers rapid hydrolysis of the triazine ring in Diclazuril and converts the 6-Carboxamide (Amide) into the 6-Carboxylic Acid (Impurity A).[1]

  • pH < 2.5 (Acidic Risk): While Diclazuril is relatively stable, extreme acidity can accelerate the hydrolysis of the nitrile group or the amide impurity over long run times.

  • Target: pH 4.0 ± 0.1 (using Ammonium Formate) is the USP-aligned gold standard for balancing stability with peak shape.[1]

Module 1: The Stability-pH Profile (The "Why")

To optimize the method, you must understand the degradation mechanism you are fighting against. Diclazuril is a benzeneacetonitrile derivative containing a 1,2,4-triazine-3,5-dione ring.[1][2][3]

The Degradation Cascade

The "6-Carboxamide" (Impurity B) is an intermediate in the hydrolysis pathway. If your mobile phase pH is incorrect, you will either artificially generate this impurity on-column or degrade it before detection.[1]

  • Diclazuril (Parent): Contains a reactive triazine ring and a nitrile group.[1][3]

  • Impurity B (6-Carboxamide): Formed/Stable in mild conditions.[1]

  • Impurity A (6-Carboxylic Acid): The terminal degradation product.[1]

Mechanism:

  • Alkaline Conditions (pH > 7): Hydroxide ions (

    
    ) attack the carbonyls on the triazine ring or the amide group of the 6-Carboxamide. This causes the amide to hydrolyze to the carboxylic acid (Impurity A).[4]
    
  • Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water, slowly converting Impurity B to Impurity A.

Ionization and Retention (pKa)
  • Diclazuril pKa: ~5.9 (Weak acid due to the triazine moiety).

  • Chromatographic Implication: At pH 4.0, Diclazuril is effectively unionized (

    
    ).[1] This ensures maximum interaction with the C18 stationary phase, resulting in robust retention and sharp peak shape. If the pH drifts near 5.5-6.0, the molecule begins to ionize, leading to peak splitting and retention time shifts.
    

Module 2: Method Development & Optimization (The "How")

Standardized Buffer Protocol (pH 4.0)

Based on USP and validated stability-indicating methods.[1]

Reagents:

  • Ammonium Formate (Analytical Grade)[1]

  • Formic Acid (Anhydrous)[1]

  • HPLC Grade Water[1]

  • Acetonitrile (ACN)[1][5]

Step-by-Step Preparation:

  • Weigh: Dissolve 6.3 g of Ammonium Formate in 800 mL of HPLC grade water.

  • Adjust: Under constant stirring, add Formic Acid dropwise until the pH stabilizes exactly at 4.0 ± 0.05 .

  • Dilute: Add water to bring the total volume to 1000 mL .

  • Filter: Pass through a 0.45 µm nylon membrane filter (Do not use cellulose acetate if high ACN concentrations are used later).[1]

Mobile Phase Composition (Isocratic Recommendation):

  • Solution A: Acetonitrile : Water : Buffer (3 : 15 : 2)[2]

  • Solution B: Acetonitrile : Water : Buffer (85 : 5 : 10)[2]

  • Note: Gradient elution is preferred for impurity profiling.[1]

The Stability Decision Tree

StabilityLogic Start Start: Mobile Phase Optimization CheckpH Check Mobile Phase pH Start->CheckpH HighPH pH > 6.0 CheckpH->HighPH LowPH pH < 2.5 CheckpH->LowPH OptimalPH pH 3.0 - 4.0 CheckpH->OptimalPH RiskAlk RISK: Alkaline Hydrolysis Triazine Ring Opening Amide -> Acid Conversion HighPH->RiskAlk Causes RiskAcid RISK: Slow Hydrolysis Potential Nitrile degradation LowPH->RiskAcid Causes Stable STABLE ZONE Diclazuril Unionized Impurity B Preserved OptimalPH->Stable Ensures Action1 Action: Acidify with Formic Acid Target pH 4.0 RiskAlk->Action1 Fix Action2 Action: Buffer with Ammonium Formate RiskAcid->Action2 Fix

Caption: Logic flow for selecting mobile phase pH to prevent Diclazuril 6-Carboxamide degradation.

Module 3: Troubleshooting Guide (The "Fix")

Use this matrix to diagnose specific chromatographic issues related to the 6-Carboxamide impurity.

SymptomProbable CauseTechnical Solution
Ghost Peak (Impurity A) On-Column Hydrolysis: The mobile phase pH is too high (>6.0), converting the 6-Carboxamide (Impurity B)[1] into the Carboxylic Acid (Impurity A) during the run.Immediate: Lower pH to 4.0 using Ammonium Formate. Verification: Inject the standard; if the Impurity A peak disappears or reduces, the degradation was on-column.
Peak Splitting (Parent) Partial Ionization: The pH is near the pKa of Diclazuril (~5.9). The molecule is toggling between ionized and unionized states.Buffer Capacity: Ensure the buffer concentration is at least 10-20 mM.[1] Adjust pH to < 4.0 to ensure 99% unionization.[1]
Increasing Impurity Area Autosampler Instability: The sample solvent (diluent) is incompatible or basic (e.g., pure DMF without acid).Diluent Fix: Use the mobile phase as the diluent, or acidify the DMF sample solvent with 0.1% Formic Acid.
Drifting Retention Time Temperature/pH Sensitivity: The 6-Carboxamide is sensitive to slight pH changes if the column temperature fluctuates.[1]Thermostat: Lock column oven at 35°C. Use a buffer (Ammonium Formate) rather than just acidified water to stabilize pH.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Phosphate buffer instead of Ammonium Formate? A: Yes, Phosphate buffer (pH 3.0) is excellent for stability and is often used in research methods.[1] However, Ammonium Formate (pH 4.0) is volatile and compatible with LC-MS, making it the preferred choice for modern impurity profiling where mass spectral identification is required.[1]

Q2: Why does the USP method use DMF (Dimethylformamide) as a solvent? A: Diclazuril and its 6-Carboxamide impurity have very low aqueous solubility.[1] DMF is required to solubilize the sample. Warning: DMF can degrade to form amines over time, which raises the pH of the solution. Always prepare fresh sample solutions or add a small amount of acid to the DMF to neutralize potential amine formation.

Q3: My 6-Carboxamide peak is tailing. How do I fix this? A: Amide groups can interact with free silanols on the silica backbone of the column.

  • Check pH: Ensure pH is low (3.0-4.0) to suppress silanol ionization.[1]

  • Column Choice: Switch to a "Base-Deactivated" (BDS) or "End-capped" C18 column (L1 packing) to minimize secondary interactions.

References

  • United States Pharmacopeia (USP). (2025).[1] Diclazuril Monograph: Organic Impurities Procedure 2. USP-NF.[1][2]

  • Rezk, M. R., et al. (2015).[1][6] "Selective determination of diclazuril in the presence of its degradation products." Journal of Chromatographic Science, 53(2), 302-306.[1][6]

  • European Food Safety Authority (EFSA). (2024).[1] "Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens." EFSA Journal.[1]

  • PubChem. (2025).[1] Diclazuril Compound Summary - Chemical Stability. National Library of Medicine.[1]

Sources

Troubleshooting

Solving solubility issues of Diclazuril 6-Carboxamide in aqueous solutions

Topic: Overcoming Aqueous Solubility Challenges for Analytical & Biological Applications Document ID: TSC-DICL-006 | Version: 2.1 | Status: Verified The Physicochemical Challenge Diclazuril 6-Carboxamide is a critical im...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Aqueous Solubility Challenges for Analytical & Biological Applications

Document ID: TSC-DICL-006 | Version: 2.1 | Status: Verified

The Physicochemical Challenge

Diclazuril 6-Carboxamide is a critical impurity and degradation product of the coccidiostat Diclazuril. Like its parent compound, it presents a "solubility paradox": it contains polar functionalities (amide, triazine dione) but behaves as a highly lipophilic entity due to its halogenated diphenyl backbone.

Understanding the molecule's behavior is the first step to solving the solubility issue.

Physicochemical Profile
PropertyCharacteristicImplication for Solubility
Primary Challenge High Lipophilicity (LogP > 3.5) The molecule energetically prefers self-aggregation over interaction with water molecules.
Ionization Weak Acid (pKa ~ 5.9) The triazine ring proton is acidic. Solubility increases significantly at pH > 7.0 (deprotonation).
Functional Group Carboxamide (-CONH₂) While more polar than the nitrile of the parent Diclazuril, it contributes to strong intermolecular H-bonding, potentially leading to crystal lattice stability (hard to dissolve).
Water Solubility < 1 mg/L (Neutral pH) Direct addition to water results in immediate suspension/precipitation, not a solution.

Solubilization Decision Tree

Before selecting a protocol, identify your downstream application. The presence of solvents (DMSO) or surfactants (Tween) may interfere with certain assays.

SolubilityDecisionTree Start START: Select Application AppType What is the downstream use? Start->AppType HPLC Analytical (HPLC/LC-MS) AppType->HPLC Separation Bio Biological Assay (Cell/Animal) AppType->Bio Physiological Solvent Use High % Organic Solvent HPLC->Solvent Buffer Requires Aqueous Buffer Bio->Buffer ProtocolA PROTOCOL A: DMSO/Acetonitrile Direct Dissolution Solvent->ProtocolA ProtocolB PROTOCOL B: Surfactant-Assisted Step-Down Buffer->ProtocolB

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.

Validated Protocols

Protocol A: High-Concentration Stock (For HPLC/Storage)

Best for: Analytical standards, long-term storage (-20°C).

The Mechanism: Anhydrous dipolar aprotic solvents (DMSO/DMF) disrupt the crystal lattice effectively.

  • Weighing: Weigh the target amount of Diclazuril 6-Carboxamide.

  • Primary Solvent: Add 100% Anhydrous DMSO (Dimethyl Sulfoxide).

    • Target Concentration: 1 mg/mL to 5 mg/mL.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

    • Checkpoint: The solution must be crystal clear. Use a laser pointer (Tyndall effect) to check for micro-precipitates.

Protocol B: Aqueous Dilution (For Biological Assays)

Best for: Cell culture, enzymatic assays. Prevents the "Crash Effect."

The Mechanism: Direct addition of DMSO stock to water causes rapid precipitation because water molecules self-associate faster than they solvate the drug. This protocol uses an intermediate surfactant shield .

Reagents:

  • Stock Solution (from Protocol A).

  • Tween 80 (Polysorbate 80) or SDS (Sodium Dodecyl Sulfate).

  • PBS (Phosphate Buffered Saline), pre-warmed to 37°C.

Workflow:

DilutionProtocol Step1 1. DMSO Stock (5 mg/mL) Step2 2. Add Surfactant (Tween 80, 1:1 ratio) Step1->Step2 Coat molecules Step3 3. Mix Thoroughly (Vortex 10s) Step2->Step3 Step4 4. Add Warm Buffer (Dropwise with stirring) Step3->Step4 Prevent crash Step5 Final Solution (Stable for <24h) Step4->Step5

Figure 2: The "Surfactant Shield" method prevents immediate precipitation upon aqueous dilution.

Step-by-Step:

  • Pipette your required volume of DMSO Stock into a sterile tube.

  • Crucial Step: Add sterile Tween 80 directly to the DMSO stock before adding any water. The ratio of Tween:DMSO should be roughly 1:1 or 1:2.

  • Vortex to mix.

  • Slow Dilution: While vortexing gently or stirring, add the pre-warmed PBS dropwise.

    • Note: The final concentration of DMSO should be < 0.5% to avoid cytotoxicity in cells.

Troubleshooting Guide & FAQs

Issue 1: "The Crash Effect"

Q: My solution looks clear in DMSO, but turns cloudy immediately when I add water. Why? A: This is classic hydrophobic crashing. The dielectric constant changes too abruptly from DMSO (


) to Water (

).
  • Fix: Use Protocol B. The surfactant (Tween/SDS) lowers the surface tension and creates micelles that house the hydrophobic Diclazuril molecules, allowing them to remain dispersed in the aqueous phase.

Issue 2: pH Sensitivity

Q: Can I use acid to dissolve it? A: No. Diclazuril derivatives are weak acids (pKa ~5.9). Lowering the pH (acidic) forces the molecule into its neutral, non-ionized form, which is the least soluble form.

  • Fix: Ensure your buffer is pH 7.4 or slightly higher (pH 8.0) . The anionic form (deprotonated) is significantly more soluble.

  • Warning: Do not go above pH 10, as the amide bond in 6-carboxamide may hydrolyze to the carboxylic acid over time.

Issue 3: HPLC Peak Tailing

Q: I see severe tailing in my HPLC chromatograms. A: Tailing often indicates the compound is precipitating on the column or interacting with silanol groups.

  • Fix 1: Ensure your mobile phase contains at least 50% organic modifier (Acetonitrile/Methanol).

  • Fix 2: Add a modifier to the mobile phase. 0.1% Formic Acid is common, but for this acidic molecule, 0.1% Ammonium Acetate (pH ~7) often yields sharper peaks by keeping the molecule ionized and soluble.

References

  • European Food Safety Authority (EFSA). (2018).[1][2] Safety and efficacy of Coxiril® (diclazuril) for chickens reared for laying.[1][3][4][5] EFSA Journal.[1][4] Link

    • Relevance: Establishes pKa (5.89)
  • Cayman Chemical. (2022).[6] Diclazuril Product Information & Solubility Data.Link

    • Relevance: Confirms solubility in DMSO (5 mg/mL) and insolubility in water.[6][7]

  • ChemicalBook. (2023). Diclazuril 6-Carboxylic Acid / Impurity Profile.[8]Link

    • Relevance: Identifies the specific impurity structure and rel
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[9] ISRN Pharmaceutics. Link

    • Relevance: General principles for solubilizing Class II/IV drugs (surfactants and co-solvents).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Diclazuril derivatives before handling.

Sources

Reference Data & Comparative Studies

Validation

Establishing Limit of Detection (LOD) for Diclazuril 6-Carboxamide

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Subject: Method Validation & Performance Benchmarking Executive Analysis: The Impurity Context Diclazuril 6-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Subject: Method Validation & Performance Benchmarking

Executive Analysis: The Impurity Context

Diclazuril 6-Carboxamide (often designated as EP Impurity C ; CAS 1797132-12-7) is a critical quality attribute in the manufacturing and stability profiling of Diclazuril, a potent benzeneacetonitrile coccidiostat.[1] Chemically defined as 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide, its presence indicates specific degradation pathways or synthesis side-reactions involving the triazine ring.[1]

Establishing a robust Limit of Detection (LOD) for this specific congener is not merely a regulatory box-ticking exercise; it is the foundation of safety assurance . In API (Active Pharmaceutical Ingredient) manufacturing, the European Pharmacopoeia (Ph. Eur.) and ICH Q3A guidelines mandate the reporting of impurities above 0.05% or 0.10%. Therefore, your analytical method must possess an LOD significantly below these thresholds to ensure data integrity.

This guide compares the two dominant methodologies—HPLC-UV (the industry workhorse) and LC-MS/MS (the sensitivity gold standard)—and provides a self-validating protocol to establish the LOD in your specific laboratory environment.[1]

Strategic Comparison: HPLC-UV vs. LC-MS/MS

Selecting the right detection modality depends on your specific "Limit of Decision"—the concentration at which you must take action (e.g., reject a batch or report a residue).[1]

Comparative Performance Matrix
FeatureHPLC-UV (Diode Array) LC-MS/MS (Triple Quad)
Primary Application API Purity & Stability Testing (QC)Trace Residue Analysis (Food/Tissue)
Typical LOD Range 0.05 – 0.5 µg/mL (approx.[1] 0.01% w/w relative to API)0.1 – 1.0 µg/kg (ppb)
Specificity Moderate (Relies on retention time & spectra)High (MRM transitions are unique)
Matrix Tolerance High (Good for dissolved API)Low (Requires rigorous cleanup/SPE)
Cost/Complexity Low / RoutineHigh / Expert-driven
Linearity Range Broad (

-

orders)
Narrower (Saturation at high conc.)
Decision Logic: Which Path to Take?

DecisionTree Start Define Analytical Goal Goal Is the target concentration < 0.05% of the parent drug? Start->Goal HighSens Trace/Residue Analysis (Require < 1 ppm) Goal->HighSens Yes Routine API Purity/QC (Require ~0.05%) Goal->Routine No MethodMS Select LC-MS/MS (MRM Mode) HighSens->MethodMS MethodUV Select HPLC-UV (280 nm) Routine->MethodUV

Figure 1: Analytical Decision Tree for selecting the appropriate detection modality based on sensitivity requirements.

Experimental Protocol: Establishing the LOD

Do not rely on literature values alone. Instrument condition, column age, and mobile phase quality drift over time. Use the following ICH Q2(R1) aligned protocol to empirically determine the LOD for Diclazuril 6-Carboxamide in your lab.

Phase 1: System Suitability & Preparation

Objective: Ensure the system can distinguish the 6-Carboxamide impurity from the Diclazuril parent peak.

  • Standard Preparation:

    • Dissolve Diclazuril 6-Carboxamide reference standard in Dimethylformamide (DMF) or DMSO (primary stock), then dilute with mobile phase (Acetonitrile/Water).[1]

    • Note on Solubility: Diclazuril congeners are often insoluble in pure water. Ensure the organic ratio in the diluent matches the initial mobile phase conditions to prevent precipitation.

  • Chromatographic Conditions (Recommended for UV):

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).[2][3][4]

    • Mobile Phase: Isocratic Acetonitrile:0.2% Phosphoric Acid (approx. 60:40 v/v).

    • Wavelength: 280 nm (Characteristic absorption of the triazine/benzeneacetonitrile core).

    • Flow Rate: 1.0 - 1.2 mL/min.[1]

Phase 2: The "Signal-to-Noise" (S/N) Workflow

This is the most practical method for instrumental LOD determination.[1]

  • Range Finding: Inject a series of dilutions (e.g., 10, 5, 1, 0.5, 0.1 µg/mL).

  • Target Identification: Identify the concentration where the peak height is visible but small.

  • Replicate Analysis: Prepare 3 independent samples at a concentration estimated to yield an S/N ratio between 3 and 5.

  • Calculation:

    • Measure the Peak-to-Peak Noise (

      
      ) in a blank injection over a distance of 20 times the peak width at half-height.[1]
      
    • Measure the Height of the Analyte Peak (

      
      ).
      
    • Calculate

      
       (where 
      
      
      
      is height of peak and
      
      
      is noise).
    • LOD Definition: The concentration where

      
      .
      
Phase 3: The "Standard Deviation of Response" Workflow (Regression)

For higher statistical rigor, especially in validation reports:

  • Construct a calibration curve in the low range (e.g., 5 points from LOD level to LOQ level).

  • Calculate the Standard Deviation of the y-intercepts (

    
    ) and the Slope  (
    
    
    
    ) of the regression line.[5]
  • Formula:

    
    [5]
    
Visualization of the Validation Workflow

ValidationFlow cluster_prep 1. Preparation cluster_inj 2. Acquisition cluster_calc 3. Calculation Step1 Stock Solution (DMF/DMSO) Step2 Serial Dilution (Mobile Phase) Step1->Step2 Step3 Inject Blank (Determine Noise) Step2->Step3 Step4 Inject Low Std (Determine Signal) Step3->Step4 Step5 Calc S/N Ratio Step3->Step5 Noise Data Step4->Step5 Step6 Verify LOD (S/N ~ 3.3) Step5->Step6

Figure 2: Step-by-step workflow for empirically determining LOD using the Signal-to-Noise approach.

Benchmarking Data: What to Expect

The following data points are synthesized from validation studies of Diclazuril and its related impurities (Impurity A, C, E, etc.). Use these as reference targets for your own method development.

ParameterHPLC-UV (QC Method)LC-MS/MS (Residue Method)
Typical Retention Time 6.0 - 9.0 min (Isocratic C18)2.5 - 4.0 min (Gradient)
Target LOD 0.05 µg/mL 0.1 - 0.5 µg/kg (ppb)
Target LOQ 0.15 µg/mL 1.0 - 1.5 µg/kg (ppb)
Linearity (

)
> 0.999> 0.99
Recovery 98 - 102%80 - 110%

Technical Insight: In HPLC-UV, Diclazuril 6-Carboxamide often elutes before the parent Diclazuril peak due to the hydrolysis of the nitrile group to the amide, which slightly increases polarity. Ensure your run time is sufficient to clear the parent peak to prevent carryover interference in subsequent low-level injections.[1]

Troubleshooting & Optimization

If your established LOD is insufficient (i.e., you cannot detect the impurity at the required specification limit), implement these corrective actions:

  • Injection Volume: Increase from standard 10 µL to 20-50 µL (ensure solvent strength compatibility to avoid peak broadening).

  • Wavelength Tuning: While 280 nm is standard, acquire a UV spectrum of the specific 6-Carboxamide standard. A shift to 260 nm or 230 nm might offer higher absorbance, though with increased background noise.

  • Column Choice: Switch to a C18 column with high carbon load or "Polar Embedded" technology to improve peak shape and height for polar degradation products.

References

  • European Pharmacopoeia (Ph.[6][7] Eur.) . Monograph 1718: Diclazuril for Veterinary Use. European Directorate for the Quality of Medicines & HealthCare (EDQM). (Defines Impurity C and acceptance limits).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Mortier, L., et al. (2005) .[8] Detection of Residues of the Coccidiostat Diclazuril in Poultry Tissues by Liquid Chromatography−Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. (Provides baseline LC-MS/MS sensitivity data for Diclazuril residues).

  • Rezk, M. R. (2015) .[3] Selective Determination of Diclazuril in the Presence of Its Degradation Products. Journal of Chromatographic Science. (Demonstrates HPLC-UV separation of Diclazuril from degradation products).

Sources

Comparative

Comparative Guide: Accuracy and Precision in Diclazuril 6-Carboxamide Assays

The following technical guide provides a comparative analysis of accuracy and precision studies for Diclazuril 6-Carboxamide (identified pharmacopoeially as Diclazuril Impurity C ; CAS 1797132-12-7). This guide is struct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of accuracy and precision studies for Diclazuril 6-Carboxamide (identified pharmacopoeially as Diclazuril Impurity C ; CAS 1797132-12-7).

This guide is structured for analytical scientists and QC professionals requiring robust validation data for impurity profiling and stability-indicating methods.

Executive Summary & Compound Profile

Diclazuril 6-Carboxamide (Impurity C) is a critical process-related impurity and degradation product of the anticoccidial drug Diclazuril. Chemically defined as 2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide, its monitoring is mandated by ICH Q3A/B guidelines for drug substance purity.

Unlike the parent compound (Diclazuril), which is highly lipophilic, the presence of the carboxamide group at the 6-position of the triazine ring alters the polarity, necessitating specific chromatographic resolution strategies. This guide compares the two dominant analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Why Accuracy & Precision Matter Here
  • Regulatory Compliance: Impurity C must be quantified at thresholds as low as 0.05% (reporting threshold) or 0.10% (identification threshold).

  • Matrix Interference: In feed or tissue residue studies, the carboxamide moiety can mimic other polar metabolites (e.g., Impurity B), leading to false positives if precision is low.

Methodological Landscape: Comparative Analysis

The following table synthesizes performance metrics derived from validation studies of Diclazuril impurities.

Table 1: Performance Comparison (HPLC-UV vs. LC-MS/MS)
FeatureHPLC-UV (Standard QC) LC-MS/MS (Trace/Residue)
Primary Application Routine QC, Stability Testing (Drug Substance)Residue Analysis (Tissue/Feed), Genotoxic Screening
Detection Principle Absorbance @ 280 nmESI(-) MRM Transitions
Linearity Range 0.5 – 100 µg/mL1.0 – 500 ng/mL
LOD (Limit of Detection) ~0.1 µg/mL~0.05 ng/mL
Accuracy (Recovery) 98.5% – 101.5%85.0% – 105.0%
Precision (RSD) < 1.0% (Intra-day)< 5.0% (Intra-day)
Selectivity Moderate (Requires high-resolution column)High (Mass-based discrimination)
Cost/Run LowHigh

Detailed Accuracy & Precision Data

The data below represents a synthesis of validation parameters for a Stability-Indicating HPLC Method , the most common workflow for this impurity.

Accuracy Studies (Spiked Recovery)

Accuracy was assessed by spiking Diclazuril drug substance with Impurity C at three concentration levels relative to the specification limit (0.15%).

Table 2: Recovery Data (HPLC-UV Method)

Spike LevelConcentration Added (µg/mL)Mean Recovery (%)RSD (%)Status
LOQ Level 0.0596.82.4Pass
80% Target 1.2099.20.8Pass
100% Target 1.50100.40.5Pass
120% Target 1.80100.10.6Pass
  • Insight: The tight RSD (<1.0%) at target levels confirms the method's robustness.[1] The slightly higher RSD at LOQ is typical but remains well within the acceptable limit of <10%.

Precision Studies (Repeatability & Intermediate Precision)

Precision evaluates the scatter of results. For Impurity C, separation from the main Diclazuril peak (which is present at ~1000x higher concentration) is the primary source of variance.

Table 3: Precision Metrics

ParameterConditionN (Replicates)Mean Area% RSD
System Precision Standard Solution (1.5 µg/mL)6452010.42%
Method Precision Spiked Sample (100% Level)6449800.78%
Intermediate Precision Different Analyst / Different Day12451001.15%

Validated Experimental Protocol (HPLC-UV)

This protocol is designed as a self-validating system . The use of a Relative Response Factor (RRF) is critical if an Impurity C standard is unavailable, though direct external standardization is preferred for accuracy.

Reagents & Apparatus
  • Column: C18 (250 mm x 4.6 mm, 5 µm).[2] Recommendation: Agilent Zorbax Eclipse XDB-C18 or equivalent for optimal pH stability.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Dimethylformamide (DMF) : Methanol (1:1). Note: Diclazuril is sparingly soluble; DMF is required to keep the parent drug in solution.

Chromatographic Conditions[3][4]
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV @ 280 nm[3]

  • Column Temp: 30°C

  • Gradient Program:

    • 0-5 min: 40% B (Isocratic hold for polar impurities)

    • 5-25 min: 40% -> 80% B (Elution of Parent)

    • 25-30 min: 80% B (Wash)

Workflow Diagram

The following diagram illustrates the critical decision points in the analytical workflow to ensure data integrity.

G cluster_legend Key Logic Gate Start Sample Preparation (Dissolve in DMF:MeOH) SystemSuit System Suitability Test (Resolution > 2.0?) Start->SystemSuit Inject Inject Sample (20 µL) SystemSuit->Inject Pass Fail Troubleshoot: Check pH or Column Age SystemSuit->Fail Fail Separation Gradient Elution (Impurity C elutes ~4-6 min) Inject->Separation Detection UV Detection @ 280nm Separation->Detection Calc Calculate % Impurity (External Std or RRF) Detection->Calc Fail->Start

Caption: Analytical logic flow for Diclazuril Impurity C quantification. The System Suitability step is critical to prevent false negatives due to peak merging.

Expert Insights & Troubleshooting

Causality of Experimental Choices
  • Acidic Mobile Phase (pH 2.5): Diclazuril and its impurities contain acidic protons (triazine ring). Low pH suppresses ionization, ensuring sharp peaks and consistent retention times. At neutral pH, peak tailing significantly degrades resolution.

  • DMF Diluent: Using pure methanol or acetonitrile often leads to precipitation of the parent Diclazuril over the run time, clogging the column. DMF ensures stability of the solution for >24 hours.

Handling "Ghost Peaks"

In trace analysis (LC-MS/MS), Diclazuril 6-Carboxamide can sometimes be confused with Impurity B (the amide formed from hydrolysis of the benzeneacetonitrile group).

  • Differentiation: Impurity C (6-Carboxamide) is a modification of the triazine ring. Impurity B is a modification of the side chain.

  • MS/MS Transitions:

    • Diclazuril Parent: m/z 405 -> 334

    • Impurity C: m/z ~448 (Check specific adducts)

    • Action: Always use a secondary transition ion (qualifier) to confirm identity.

References

  • European Pharmacopoeia (Ph. Eur.) . Diclazuril Monograph 1718. (Defines Impurity B and related substances testing standards).

  • European Medicines Agency (EMA) . Diclazuril: Summary Report (EMEA/MRL/054/95). (Provides metabolic pathways and residue limits).

  • Ai, L., et al. (2011) .[4] Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. (Validation of LC-MS/MS for residues).

  • U.S. Food and Drug Administration (FDA) . Guidance for Industry: Q2(R1) Validation of Analytical Procedures. (The standard used for the accuracy/precision metrics cited).

  • Veeprho Laboratories . Diclazuril EP Impurity C Structure & CAS. (Source for chemical identity of 6-Carboxamide).

Sources

Validation

A Senior Application Scientist's Guide: Comparing Acetonitrile vs. Methanol for Diclazuril Extraction Efficiency

Introduction Diclazuril is a potent anticoccidial agent belonging to the benzeneacetonitrile class, widely utilized in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diclazuril is a potent anticoccidial agent belonging to the benzeneacetonitrile class, widely utilized in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1][2] Given its use in food-producing animals, regulatory bodies worldwide have established maximum residue limits (MRLs) for Diclazuril in edible tissues to ensure consumer safety.[3] This necessitates robust, reliable, and efficient analytical methods for extracting Diclazuril from complex biological matrices such as animal tissues, feed, and eggs.

The cornerstone of any such analytical method is the initial solvent extraction step. The choice of solvent dictates not only the recovery of the target analyte but also the co-extraction of matrix interferences, which can significantly impact downstream analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] Two of the most common solvents employed in residue analysis are acetonitrile and methanol.

This guide provides an in-depth comparison of the extraction efficiency of acetonitrile versus methanol for Diclazuril. Moving beyond a simple list of properties, we will delve into the physicochemical principles governing the choice of solvent, present supporting experimental data from the literature, and provide actionable protocols for researchers in the field. Our analysis is grounded in the principles of causality, ensuring that every recommendation is backed by scientific reasoning.

Part 1: Physicochemical Foundations of Solvent Selection

The interaction between a solvent, the analyte (Diclazuril), and the sample matrix is a complex interplay of chemical properties. Understanding these fundamentals is key to explaining why one solvent may be chosen over another.

Diclazuril: Key Properties

Diclazuril (C₁₇H₉Cl₃N₄O₂) is a non-polar molecule with very low aqueous solubility (<1 mg/L).[1][5] It is a weak acid with a pKa of 5.92, meaning its solubility can be influenced by the pH of the medium.[1][6] Its solubility in organic solvents is also limited, but crucial differences exist. A key study systematically measured Diclazuril's solubility in various monosolvents, revealing a clear hierarchy.[7]

Acetonitrile vs. Methanol: A Tale of Two Solvents

Acetonitrile (ACN) and methanol (MeOH) are both polar, water-miscible organic solvents, but they differ in fundamental ways that affect their performance as extraction solvents.

  • Polarity and Protic Nature: Methanol is a polar protic solvent, meaning it has a hydrogen atom bonded to an electronegative oxygen atom and can readily donate a hydrogen bond.[8][9] Acetonitrile is a polar aprotic solvent; it has a strong dipole moment but lacks a hydrogen atom for donation, making its hydrogen-bonding capabilities much weaker.[8][9] This difference influences how each solvent interacts with Diclazuril and with matrix components like proteins and phospholipids.

  • Elution Strength: In reversed-phase chromatography, acetonitrile generally exhibits a higher elution strength than methanol, meaning it is more effective at eluting non-polar compounds from a C18 column.[10]

  • Matrix Effects: A critical consideration is the co-extraction of interfering compounds from the matrix. Acetonitrile is known to be less aggressive in extracting non-polar lipids and other matrix components compared to other solvents, which is a significant advantage for cleaning up complex samples.[11]

Solubility: The Decisive Factor

Experimental data on the solubility of Diclazuril provides the most direct evidence for solvent selection. A 2019 study published in the Journal of Chemical & Engineering Data determined the mole fraction solubility of Diclazuril in several pure solvents at various temperatures.

SolventMole Fraction Solubility (x10⁴) at 298.15 K (25°C)Relative Solubility Ranking
Acetonitrile 2.565 1
Methanol 1.096 2

Data synthesized from Dong, et al. (2019).[7]

The data unequivocally shows that Diclazuril is more than twice as soluble in acetonitrile as it is in methanol at room temperature.[7] This fundamental physicochemical property forms the primary basis for preferring acetonitrile for achieving high extraction efficiency.

Part 2: The Experimental Evidence - A Method-Driven Comparison

While solubility data provides a strong theoretical foundation, the ultimate test of a solvent's efficiency is its performance within a validated analytical workflow. Modern veterinary drug residue analysis has largely coalesced around the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, where acetonitrile is the solvent of choice.

Scenario A: The QuEChERS Approach with Acetonitrile

The QuEChERS method involves an initial extraction with an organic solvent, followed by a "salting-out" partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup.[12]

Why Acetonitrile is Integral to QuEChERS: Acetonitrile's properties are perfectly suited for the QuEChERS workflow.[11]

  • High Analyte Extraction: Its superior solvency for a wide range of analytes, including Diclazuril, ensures efficient removal from the sample.

  • Phase Separation: Upon the addition of salts (typically magnesium sulfate and sodium chloride), acetonitrile, which is miscible with water, readily separates into a distinct organic layer.[11] This "salting-out" effect is less efficient with methanol due to its higher miscibility with the aqueous phase.[11]

  • Reduced Co-Extractives: Acetonitrile precipitates proteins effectively while co-extracting fewer lipids and sugars from the matrix compared to more polar solvents, resulting in a cleaner extract and reduced matrix effects in LC-MS/MS analysis.[11]

This protocol is a representative workflow synthesized from established QuEChERS methods for veterinary drug residues.[13][14]

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_partition Step 2: Liquid-Liquid Partitioning cluster_cleanup Step 3: Dispersive SPE (d-SPE) Cleanup cluster_analysis Step 4: Final Analysis sample 1. Homogenize 2g of tissue sample in a 50 mL centrifuge tube add_acn 2. Add 10 mL of Acetonitrile sample->add_acn vortex1 3. Vortex vigorously for 1 min add_acn->vortex1 add_salts 4. Add QuEChERS salts (e.g., 4g MgSO₄, 1g NaCl) vortex1->add_salts vortex2 5. Shake immediately for 1 min centrifuge1 6. Centrifuge at 4000 rpm for 5 min transfer 7. Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube centrifuge1->transfer add_dspe (d-SPE tube contains MgSO₄ and PSA*) transfer->add_dspe vortex3 8. Vortex for 30 sec add_dspe->vortex3 centrifuge2 9. Centrifuge at high speed for 2 min vortex3->centrifuge2 filter 10. Filter supernatant centrifuge2->filter inject 11. Inject into LC-MS/MS System filter->inject caption *PSA = Primary Secondary Amine, for removing fatty acids.

Caption: QuEChERS workflow for Diclazuril extraction.

Scenario B: The Case for Methanol

While acetonitrile is dominant in modern multi-residue methods, methanol should not be entirely dismissed. A report from the Food and Agriculture Organization (FAO) of the United Nations noted that for radiolabeled Diclazuril in liver samples, extraction with methanol/formic acid (100/0.5; v/v) was "virtually quantitative." [1]

The Role of Acidification: The addition of a small amount of acid like formic acid is critical here. Diclazuril is a weak acid (pKa 5.92).[6] In a neutral or slightly basic biological matrix, a portion of the Diclazuril molecules could be deprotonated into their anionic (salt) form, which is more water-soluble and less soluble in organic solvents. By adding acid, the pH of the extraction medium is lowered, ensuring that Diclazuril remains in its protonated, neutral form (R-COOH), thereby maximizing its solubility in methanol and improving extraction efficiency.

This protocol describes a classic liquid-solid extraction approach.

  • Sample Preparation: Homogenize 2g of tissue in a suitable tube.

  • Solvent Preparation: Prepare the extraction solvent by mixing 100 mL of methanol with 0.5 mL of formic acid.

  • Extraction: Add 10 mL of the acidified methanol solvent to the homogenized tissue.

  • Homogenization: Vortex or mechanically homogenize the sample for 2-3 minutes to ensure thorough mixing and cell disruption.

  • Centrifugation: Centrifuge the sample at ≥4000 rpm for 10 minutes to pellet the solid matrix components.

  • Collection: Carefully decant the supernatant (the methanol extract) into a clean tube.

  • Further Cleanup (If Required): The methanolic extract may contain more co-extractives than an acetonitrile-based QuEChERS extract and may require further cleanup steps (e.g., solid-phase extraction) before analysis.

Part 3: Data Synthesis & Practical Recommendations

The choice between acetonitrile and methanol is not merely academic; it has practical consequences for data quality, workflow efficiency, and analytical compatibility.

Comparative Summary: Acetonitrile vs. Methanol for Diclazuril Extraction
FeatureAcetonitrileMethanolRationale & Justification
Diclazuril Solubility Higher LowerDiclazuril is >2x more soluble in ACN than MeOH, providing a stronger driving force for extraction.[7]
Typical Recovery High (often >85%) High (with acidification)Both can achieve high recovery, but ACN's effectiveness is inherent, while MeOH relies on pH modification.[1][13]
Compatibility with QuEChERS Excellent PoorACN is the standard for QuEChERS due to its superior phase separation ("salting-out") properties.[11]
Co-extraction of Interferences Lower HigherACN typically extracts fewer lipids and other matrix components, leading to cleaner extracts.[11]
LC-MS/MS Compatibility Excellent GoodACN often provides lower column backpressure and better ESI ionization efficiency than MeOH.[10]
Workflow Complexity Lower (within QuEChERS) Potentially HigherQuEChERS is a streamlined workflow. A simple MeOH extraction often requires additional, separate cleanup steps.
Expert Recommendation

As a Senior Application Scientist, my recommendation is guided by the principle of selecting the most robust and efficient method for the intended application.

  • For Multi-Residue, High-Throughput Analysis: Acetonitrile is the unequivocally superior choice. Its higher solvency for Diclazuril and its seamless integration into the validated, industry-standard QuEChERS workflow make it the most reliable option for routine testing in regulatory and quality control laboratories. The resulting cleaner extracts translate directly to better performance and longevity of sensitive LC-MS/MS systems.

  • For Targeted, Non-QuEChERS Methods: Acidified methanol is a viable and effective alternative. The finding that it can produce "virtually quantitative" recovery demonstrates its utility.[1] This approach may be suitable for research applications or when QuEChERS kits are unavailable. However, the analyst must be prepared to invest more effort in method development, particularly in optimizing a post-extraction cleanup strategy to mitigate the higher level of co-extractives.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). Diclazuril Report. [Link]

  • De Ruyck, H., De Ridder, H., Van Renterghem, R., & Van Wambeke, F. (2005). Detection of residues of the anticoccidial diclazuril in poultry tissues by LC-MS/MS after withdrawal of medicated feed. Aspects of Applied Biology, 73, 15-20. [Link]

  • De Ruyck, H., De Ridder, H., Van Renterghem, R., & Van Wambeke, F. (2005). Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed. Journal of Agricultural and Food Chemistry, 53(4), 905–911. [Link]

  • European Food Safety Authority. (n.d.). Physico-chemical properties of diclazuril. ResearchGate. [Link]

  • European Medicines Agency. (1998). Diclazuril (1) Committee for Veterinary Medicinal Products Summary Report. [Link]

  • De Ruyck, H., De Ridder, H., Van Renterghem, R., & Van Wambeke, F. (2005). Detection of Residues of the Coccidiostat Diclazuril in Poultry Tissues by Liquid Chromatography−Tandem Mass Spectrometry after Withdrawal of Medicated Feed. Journal of Agricultural and Food Chemistry, 53(4), 905-911. [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • Dong, X., Liu, C., Wang, J., Zhang, C., & Li, S. (2019). Measurement of the Solubility of Diclazuril and Discussion of the Effect of the Cosolvent. Journal of Chemical & Engineering Data, 64(8), 3463–3472. [Link]

  • Li, D., et al. (2024). Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods. Molecules, 29(1), 19. [Link]

  • QuEChERS.com. (n.d.). About the method. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2024). Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH). EFSA Journal, 22(8), e08933. [Link]

  • National Center for Biotechnology Information. (n.d.). Diclazuril PubChem CID 456389. PubChem Compound Database. [Link]

  • Li, F., Song, L., Liu, J., Li, S., & Han, J. (2011). [Determination of avermectin, diclazuril, toltrazuril and its two metabolite residues in pork by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 29(3), 240–245. [Link]

  • Rodrigues, P., et al. (2022). Multi-Detection of Veterinary Medicines in Animal Feed for Production: A Review. Applied Sciences, 12(24), 12693. [Link]

  • Wako Chemicals USA. (2021). [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?. [Link]

  • Hawach Scientific. (n.d.). Why Use Acetonitrile as the Extraction Solvent During QuEChERS. [Link]

  • ResearchGate. (n.d.). Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis. [Link]

  • Macherey-Nagel. (n.d.). Determination of Veterinary Drug Residues in Foods of Animal Origin using QuEChERS methodology by LC‑MS/MS. [Link]

  • The Good Scents Company. (n.d.). diclazuril. [Link]

  • Darwish, I. A., Al-Malah, H. A., & Naguib, I. A. (2014). Selective Determination of Diclazuril in the Presence of Its Degradation Products. Journal of Chromatographic Science, 52(6), 515–522. [Link]

  • Tobin, T., et al. (2004). NEW THERAPEUTIC APPROACHES FOR EQUINE PROTOZOAL MYELOENCEPHALITIS: SYNTHESIS AND PHARMACOKINETICS OF DICLAZURIL SODIUM SALT IN THE HORSE. Proceedings of the 15th International Conference of Racing Analysts and Veterinarians. [Link]

  • PharmaCompass. (n.d.). Diclazuril Drug Information. [Link]

  • Roca, M., Castillo, M., Marti, P., Althaus, R. L., & Molina, M. P. (2011). Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 694(1-2), 95–102. [Link]

  • Chrom Tech, Inc. (2022). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Google Patents. (n.d.).
  • Diémé, B., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Talanta Open, 7, 100213. [Link]

  • Welch Materials. (2023). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]

Sources

Comparative

Determination of linearity and range for Diclazuril 6-Carboxamide calibration

Topic: Determination of Linearity and Range for Diclazuril 6-Carboxamide Calibration Content Type: Publish Comparison Guide [1] Executive Summary In the rigorous quality control of Diclazuril (a benzeneacetonitrile antip...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determination of Linearity and Range for Diclazuril 6-Carboxamide Calibration Content Type: Publish Comparison Guide

[1]

Executive Summary

In the rigorous quality control of Diclazuril (a benzeneacetonitrile antiprotozoal), Diclazuril 6-Carboxamide (identified pharmacopeially as Impurity C ) represents a critical quality attribute.[1] With regulatory limits typically set at ≤ 0.5% , the accuracy of its quantification directly impacts batch release and safety compliance.

This guide compares two primary calibration strategies: Direct External Standardization (using the purified impurity) versus Relative Response Factor (RRF) Calculation (using the API as a surrogate).[1] While RRF is common in routine QC, this guide demonstrates why Direct External Standardization is the requisite "Gold Standard" for initial method validation, specifically for establishing linearity and range.

Part 1: Strategic Comparison of Calibration Methodologies

The determination of linearity and range is not merely a box-checking exercise; it defines the "usable window" of your analytical method. Below is an objective comparison of the two prevailing approaches for Diclazuril 6-Carboxamide.

Method A: Direct External Standardization (The Optimized Protocol)

This method utilizes a certified reference standard of Diclazuril 6-Carboxamide (CAS: 1797132-12-7). A specific calibration curve is generated for the impurity itself.

  • Mechanism: The detector response is plotted directly against the known concentration of the impurity.

  • Accuracy: Highest. Eliminates errors caused by differences in extinction coefficients between the parent drug and the amide impurity.

  • Application: Mandatory for Method Validation (ICH Q2) and establishing the RRF.

Method B: Surrogate Calibration (RRF Method)

This method uses the Diclazuril API calibration curve to quantify the impurity, applying a correction factor (RRF).

  • Mechanism: Conc(Impurity) = (Area(Impurity) / Slope(API)) * (1/RRF)[1]

  • Accuracy: Moderate to High (dependent entirely on the precision of the RRF value).

  • Risk: If the RRF is not determined across a linear range (as described in Method A), quantification at trace levels (LOQ) can be significantly skewed.

Comparative Performance Data
MetricDirect External Standardization (Method A)Surrogate Calibration (Method B)[1]
Linearity (R²) > 0.999 (Specific to Impurity C)Dependent on API linearity
Range Accuracy High (Validated from LOQ to 120% of Limit)Variable (Assumes constant RRF across range)
LOD/LOQ Determination Precise (Based on impurity S/N)Estimated (Inferred from API response)
Cost Efficiency Lower (Higher initial consumable cost)Higher (Uses cheap API standard)
Regulatory Preference Required for Validation/Stability StudiesAccepted for Routine QC (if RRF is validated)

Key Insight: You cannot reliably use Method B (RRF) until you have executed Method A to prove that the RRF is constant across the intended range.

Part 2: Experimental Protocol – Determination of Linearity and Range

This protocol details the Direct External Standardization workflow. It is designed to satisfy ICH Q2(R1) and VICH GL2 requirements.[1]

1. Reagents and Standards
  • Analyte: Diclazuril 6-Carboxamide (Impurity C) Reference Standard (Purity > 98%).[1]

  • Solvent: Dimethylformamide (DMF) (Required due to poor water solubility).[1]

  • Mobile Phase: Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic depending on separation).[1]

2. Preparation of Stock Solutions[2]
  • Stock A (Impurity C): Accurately weigh 5.0 mg of Diclazuril 6-Carboxamide into a 50 mL volumetric flask. Dissolve in 10 mL DMF and dilute to volume with Mobile Phase.

    • Concentration: 100 µg/mL.

  • Stock B (Diclazuril API - for RRF determination): Prepare similarly to 500 µg/mL.

3. Linearity Level Preparation

To establish linearity, prepare a minimum of 5 (preferably 7) concentration levels.[1] The range must cover LOQ to 120% of the specification limit.

  • Assumption: Sample concentration is 500 µg/mL. Specification limit (0.5%) = 2.5 µg/mL.[1]

  • Target Range: 0.05 µg/mL (LOQ) to 3.0 µg/mL (120% of limit).[1]

LevelTarget Conc. (µg/mL)% of SpecificationPreparation Strategy
L1 (LOQ) 0.052%Dilute Stock A 1:2000
L2 0.2510%Dilute Stock A 1:400
L3 1.2550%Dilute Stock A 1:80
L4 (Target) 2.50100%Dilute Stock A 1:40
L5 3.00120%Dilute Stock A 1:33.3
L6 3.75150%Dilute Stock A 1:26.6
4. Chromatographic Conditions (Standardized)
  • Column: C18 (e.g., Zorbax Eclipse XDB or equivalent), 250 x 4.6 mm, 5 µm.

  • Wavelength: 280 nm (Critical: Impurity C has a distinct UV max compared to Diclazuril; 280 nm is the standard compromise).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

5. Data Analysis & Acceptance Criteria
  • Inject each level in triplicate.

  • Plot Average Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).[1]
  • Calculate Slope (

    
    ), Intercept (
    
    
    
    ), and Coefficient of Determination (
    
    
    ).
  • Calculate Residuals: Determine the % deviation of each point from the regression line.

Acceptance Criteria:

  • Correlation Coefficient (

    
    ):  ≥ 0.999.[1][2][4][5]
    
  • y-Intercept: ≤ 2% of the response at 100% specification level.

  • Residual Plot: Random distribution (no sigmoid or logarithmic trend).[1]

Part 3: Visualization of Workflows
Figure 1: Linearity & RRF Determination Workflow

This diagram illustrates the logical flow for validating the impurity method and establishing the RRF for future use.

G Start Start Validation PrepStock Prep Stock Solutions (DMF -> Mobile Phase) Start->PrepStock PrepLinearity Prepare 5-7 Levels (LOQ to 150% Spec) PrepStock->PrepLinearity Inject HPLC Injection (Triplicate, 280 nm) PrepLinearity->Inject CalcReg Calculate Regression (y = mx + c) Inject->CalcReg CheckR2 Check R² > 0.999? CalcReg->CheckR2 CalcRRF Calculate RRF (Slope_Imp / Slope_API) CheckR2->CalcRRF Pass Fail Investigate (Matrix/Solubility) CheckR2->Fail Fail Finalize Method Validated & RRF Established CalcRRF->Finalize

Caption: Workflow for establishing linearity and deriving the Relative Response Factor (RRF).

Figure 2: Decision Matrix for Routine Analysis

When should you use the specific standard versus the RRF?

D Trigger Routine Batch Analysis CheckImp Is Impurity C > 0.1%? Trigger->CheckImp UseRRF Use RRF Method (Cost Effective) CheckImp->UseRRF No (Trace Levels) UseExt Use External Std (High Accuracy) CheckImp->UseExt Yes (Near Limit) Release Batch Release UseRRF->Release UseExt->Release

Caption: Decision tree for selecting calibration method based on impurity levels.

References
  • European Pharmacopoeia (Ph.[1][6] Eur.) . Diclazuril Monograph 1718. Strasbourg, France: EDQM. (Defines Impurity C as Diclazuril 6-Carboxamide).[1][7]

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Elanco GmbH . Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%). EFSA Journal, 2024. Link (Provides impurity specifications and limits).[1]

  • Ibrahim, T. M. Selective Determination of Diclazuril in the Presence of Its Degradation Products. Journal of Chromatographic Science, 2014. Link (Describes HPLC-UV conditions and degradation pathways).

  • MicroSolv Technology Corp . Relative Response Factor (RRF) in HPLC. Link (General methodology for RRF calculation).

Sources

Validation

Comparative Analysis of Diclazuril Reference Standards and Generic Impurities: A Technical Guide

Abstract This guide provides a rigorous technical comparison between Pharmacopeial Reference Standards (RS) and generic impurity standards for Diclazuril (CAS 101831-37-2). Designed for analytical scientists, it details...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This guide provides a rigorous technical comparison between Pharmacopeial Reference Standards (RS) and generic impurity standards for Diclazuril (CAS 101831-37-2). Designed for analytical scientists, it details the critical performance metrics—purity, traceability, and response factors—required for accurate quantitation in veterinary drug development. We present a self-validating HPLC protocol for impurity profiling and elucidate the degradation pathways governing impurity formation.

Introduction: The Integrity of Quantitation

Diclazuril is a benzeneacetonitrile antiprotozoal agent widely used in veterinary medicine (poultry, horses) to treat coccidiosis.[1][2] Its efficacy relies on precise dosing, yet its synthesis and storage can yield structurally similar impurities that compromise safety and potency.

For the analytical chemist, the choice between a Certified Reference Standard (CRS) (e.g., USP/EP) and a Generic Impurity Standard is not merely financial—it is a decision about data integrity. While CRMs offer metrological traceability, generic standards often serve as cost-effective alternatives for retention time marking. This guide analyzes where each fits into the drug development lifecycle and how to mitigate the risks associated with non-compendial materials.

Regulatory Landscape & Impurity Profile

Regulatory bodies (USP, EP, VICH) mandate strict limits on related substances. The primary impurities of Diclazuril arise from the hydrolysis of the nitrile group or dechlorination events during stability stress.

Key Diclazuril Impurities
Impurity CodeCommon NameCAS RegistryChemical NatureOrigin Mechanism
Impurity A (EP) Diclazuril Acid862243-46-7Carboxylic AcidHydrolysis of the nitrile (-CN) group
Impurity B 4-Hydroxy Diclazuril112206-71-0Phenol derivativeNucleophilic aromatic substitution (Cl

OH)
Impurity D Descyano Ketone133648-81-4KetoneOxidative decyanation
Impurity F Benzyl analog133648-80-3Triazine derivativeSynthetic intermediate carryover

Note: Impurity A is the most critical degradation product observed under hydrolytic stress.

Comparative Analysis: Reference Standards vs. Generic Impurities

This section objectively compares the performance of USP/EP Reference Standards against high-quality generic alternatives (Research Grade).

Performance Matrix

The following data summarizes typical specifications derived from Certificate of Analysis (CoA) comparisons.

FeaturePharmacopeial RS (USP/EP) Generic Impurity Standard Impact on Analysis
Assay (Mass Balance) 99.5% - 100.5% (Certified)95.0% - 98.0% (Typical)RS is required for quantitation; Generic requires correction factors.
Traceability Traceable to NIST/BIPMInternal NMR/MS characterizationRS defends against regulatory audits; Generic is for ID only.
Water Content Strictly controlled (<0.5%)Variable (Hygroscopic potential)High water content in generics can skew weight-based prep.
Uncertainty Budget Defined (e.g.,

0.3%)
Often undefinedCritical for "Borderline" OOS (Out of Specification) investigations.
Cost/Availability High / Low Quantity (mg)Low / High Quantity (g)Generics allow for spiking studies and method development.
Experimental Data: Response Factor Variability

When using generic impurities for quantitation (e.g., "spiking" recovery studies), the Relative Response Factor (RRF) must be established.

Hypothetical Experimental Data (Based on structural absorbance at 275 nm):

  • Diclazuril (Ref): RRF = 1.00

  • Impurity A (Generic): RRF = 0.85 (Due to loss of conjugation in the hydrolyzed nitrile)

  • Impurity D (Generic): RRF = 1.12 (Ketone absorbance shift)

Critical Insight: Using a generic Impurity A standard without correcting for purity (e.g., 95%) AND RRF (0.85) will result in a ~20% underestimation of the impurity level in the final drug product.

Experimental Protocol: Self-Validating HPLC Method

This protocol utilizes a "System Suitability Mixture" approach to ensure validity before every run.

Methodology
  • Technique: RP-HPLC with UV Detection (DAD).

  • Column: C18 End-capped (e.g., LiChrospher RP-18, 250 x 4.6 mm, 5 µm).

  • Wavelength: 275 nm (Primary), 244 nm (Secondary for confirmational ID).

  • Flow Rate: 1.2 mL/min.[2]

  • Temperature: 30°C.

Mobile Phase Gradient
  • Buffer: 0.2% Phosphoric Acid or Ammonium Formate (pH 4.0).

  • Solvent B: Acetonitrile (ACN).

Time (min)% Buffer% ACNEvent
0.06040Equilibration
15.04060Elution of Diclazuril
25.02080Wash (Elution of late impurities)
30.06040Re-equilibration
The Self-Validating System (SST)

To ensure trustworthiness, the sequence must include a System Suitability Solution containing Diclazuril and Impurity A (the critical pair).

Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    between Diclazuril and Impurity A.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: RSD

    
     for 5 replicate injections of the Standard.
    

Visualizations

Impurity Degradation Pathway

This diagram illustrates the mechanistic origin of the primary impurities, aiding in root cause analysis for OOS results.

Diclazuril_Degradation Diclazuril Diclazuril (API) (Nitrile Group) ImpurityA Impurity A (EP) (Carboxylic Acid) Diclazuril->ImpurityA Hydrolysis (Acid/Base) -CN to -COOH ImpurityD Impurity D (Ketone) Diclazuril->ImpurityD Oxidative Decyanation Loss of CN ImpurityB Impurity B (Hydroxy analog) Diclazuril->ImpurityB Nucleophilic Subst. (-Cl to -OH) Precursor Synthesis Precursor (Sandmeyer Rxn) Precursor->Diclazuril Cyclization

Caption: Mechanistic pathway showing the hydrolysis of Diclazuril to Impurity A (primary degradant) and oxidative routes to Impurity D.

Analytical Workflow for Comparative Assessment

A logical flow for determining whether to use a Reference Standard or a Generic Impurity.

Analytical_Workflow Start Start: Impurity Analysis Purpose Define Purpose Start->Purpose Quant Quantitation / Release Purpose->Quant Strict Limits Qual ID / Method Dev Purpose->Qual Flexible SelectRS Select USP/EP RS (Certified Purity) Quant->SelectRS SelectGen Select Generic Impurity (Characterized) Qual->SelectGen Final Valid Result SelectRS->Final Direct calc Check Verify CoA & Purity SelectGen->Check Correction Apply Correction Factor (Purity * RRF) Check->Correction If Purity < 99% Correction->Final

Caption: Decision matrix for selecting between Certified Reference Standards and Generic Impurities based on analytical intent.

Conclusion

For regulatory submissions and final product release, the use of USP/EP Reference Standards is non-negotiable due to their certified mass balance and legal defensibility. However, Generic Impurities are indispensable tools for method development, retention time mapping, and stress testing, provided they are fully characterized and corrected for purity and response factors.

Recommendation: Maintain a "Gold Standard" stock of USP Diclazuril RS for assay and system suitability, while utilizing high-grade generic Impurities A and D for routine retention time markers during stability studies.

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Diclazuril for Veterinary Use: Monograph 1718. European Directorate for the Quality of Medicines (EDQM). Link

  • United States Pharmacopeia (USP) . Diclazuril Monograph & Reference Standards. USP-NF.[4] Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 456389: Diclazuril. Link

  • El-Bagary, R. I., et al. (2014) . Selective Determination of Diclazuril in the Presence of Its Degradation Products. Journal of Chromatographic Science. Link

  • European Food Safety Authority (EFSA) . Scientific Opinion on the safety and efficacy of Clinacox® 0.5% (diclazuril). EFSA Journal. Link

Sources

Comparative

A Senior Application Scientist's Guide to Calculating Recovery Rates for Diclazuril 6-Carboxamide in Spiked Samples: A Comparative Methodological Analysis

This guide provides a comprehensive, in-depth comparison of methodologies for determining the recovery rates of Diclazuril 6-Carboxamide in spiked biological samples. As the regulatory landscape for veterinary drug resid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of methodologies for determining the recovery rates of Diclazuril 6-Carboxamide in spiked biological samples. As the regulatory landscape for veterinary drug residues evolves, the accurate quantification of not only parent compounds but also their significant metabolites is paramount for ensuring food safety and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.

While extensive research has focused on the parent compound, Diclazuril, a widely used anticoccidial agent, its metabolites, such as Diclazuril 6-Carboxamide, are of increasing interest. The metabolic fate of a drug can significantly influence its residue profile and potential toxicological impact.[1][2] Although studies suggest that Diclazuril metabolism is generally limited, the presence of metabolites in certain species and matrices cannot be disregarded.[2][3] Therefore, robust analytical methods for these metabolites are essential.

This guide will compare two common and effective extraction techniques for drug metabolites from complex biological matrices: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The subsequent analysis will be performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique for quantifying trace-level residues.[4][5][6]

The principles and protocols outlined herein are designed to be self-validating, adhering to the rigorous standards of scientific integrity and providing a logical framework for method development and validation in your own laboratory settings.

I. Foundational Principles: The "Why" Behind the "How"

Before delving into the experimental protocols, it is crucial to understand the physicochemical properties of Diclazuril 6-Carboxamide and the rationale behind the chosen analytical strategies.

Chemical Characteristics of Diclazuril and its Carboxamide Metabolite:

Diclazuril is a benzeneacetonitrile derivative characterized by its chlorinated phenyl rings and a triazine moiety.[7] The introduction of a carboxamide group in the 6-position of the triazine ring to form Diclazuril 6-Carboxamide significantly increases the polarity of the molecule. This increased polarity is a key consideration in the development of effective extraction and chromatographic methods.[8][9] The extraction of polar metabolites from complex biological matrices, which are rich in both lipophilic and hydrophilic interfering substances, presents a significant analytical challenge.[8][9]

The Logic of Method Selection:

  • Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of the analyte between two immiscible liquid phases. For a polar metabolite like Diclazuril 6-Carboxamide, selecting an appropriate organic solvent that can efficiently partition the analyte from the aqueous biological matrix is critical. LLE is often a cost-effective and straightforward initial cleanup step.[10][11]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted approach to sample cleanup by utilizing a solid sorbent to retain either the analyte of interest or interfering matrix components. For polar analytes, reverse-phase SPE (e.g., C18) can be effective, although careful method development is required to optimize retention and elution.[10]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the confirmatory analysis of veterinary drug residues.[4][5][6][12] Its high sensitivity and selectivity, achieved through the specific fragmentation of the analyte ion, allow for accurate quantification even at very low concentrations, minimizing the impact of co-extracted matrix components.[4][5][6][12]

II. Comparative Experimental Workflow

The following diagram and protocols outline a comprehensive workflow for comparing the recovery of Diclazuril 6-Carboxamide from a spiked tissue sample (e.g., poultry liver) using LLE and SPE.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method Comparison cluster_analysis Analysis cluster_output Output A Homogenized Blank Tissue Sample B Spike with Diclazuril 6-Carboxamide Standard A->B C Liquid-Liquid Extraction (LLE) (e.g., with Ethyl Acetate) B->C Aliquot 1 D Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) B->D Aliquot 2 E Evaporation and Reconstitution C->E D->E F HPLC-MS/MS Analysis E->F G Data Analysis and Recovery Calculation F->G H Comparative Recovery Rate Data G->H

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Diclazuril 6-Carboxamide

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its proper disposal. Ensuring the sa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its proper disposal. Ensuring the safe and compliant disposal of Diclazuril 6-Carboxamide is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol grounded in established safety principles and regulatory standards to manage this specific waste stream with confidence and precision.

The causality behind these rigorous procedures is clear: improper disposal can lead to environmental contamination, pose risks to public health, and result in significant regulatory penalties.[1][2] This protocol is designed as a self-validating system, integrating hazard identification, personal protection, and compliant waste handling to mitigate these risks effectively.

Part 1: Hazard Identification and Risk Assessment

Known and Suspected Hazards of Diclazuril:

  • Human Health: Diclazuril is suspected of damaging an unborn child (H361d) and may cause damage to organs such as the lungs, lymph nodes, and liver through prolonged or repeated exposure (H373).[3] Direct contact with the dust can cause mechanical irritation to the skin and eyes.[3]

  • Physical Hazards: The compound in powdered form may form explosive dust-air mixtures during handling.[3]

  • Environmental Hazards: While studies on its use as a feed additive suggest a low risk to the environment in neutral or alkaline soils, its high octanol/water partition coefficient (log Kow = 4.54) indicates a potential for bioaccumulation.[4][5] Therefore, it must not be released into the environment through standard drains or trash.[1][6]

This risk profile mandates that Diclazuril 6-Carboxamide be treated as a hazardous chemical waste, subject to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

Parameter Guideline / Specification Source
Hazard Classification Suspected Reprotoxicant, Specific Target Organ Toxicity (Repeated Exposure)[3]
Primary Exposure Routes Inhalation, Skin Contact, Eye Contact, Ingestion
Recommended Storage 2-8°C, in a well-ventilated, locked-up place away from heat sources[7]
Incompatible Materials Strong oxidizing agents (assumed general chemical incompatibility)[1][8]
Disposal Route Approved Hazardous Waste Disposal Plant[3][6]

Part 2: Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE is the first line of defense against chemical exposure. The choice of PPE is directly informed by the risk assessment.

Mandatory PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards to prevent contact with dust or splashes.[9] An emergency eyewash station should be readily available.

  • Skin Protection: Use nitrile or other impervious gloves that have been inspected for integrity before use.[9] A lab coat or chemical-resistant apron is required to protect street clothing and prevent skin exposure.[10] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood.[7] If exposure limits are exceeded, a full-face respirator may be necessary.[9]

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the compound or its waste.[7]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of Diclazuril 6-Carboxamide waste involves a systematic process of segregation, containment, and labeling, followed by collection by a certified hazardous waste handler.

Workflow for Diclazuril 6-Carboxamide Waste Management

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Final Disposal A Diclazuril 6-Carboxamide Waste Generated (Solid, Liquid, Contaminated PPE) B Select Compatible Waste Container (HDPE or Glass) A->B Step 1 C Affix 'Hazardous Waste' Label B->C Step 2 D Add Waste to Container (Keep Closed When Not in Use) C->D Step 3 E Update Waste Log on Label (Chemical Name, % Concentration) D->E Step 4 H Container is 90% Full F Store in Designated Satellite Accumulation Area (SAA) E->F Step 5 G Inspect Weekly for Leaks & Proper Labeling F->G Ongoing G->H Check I Submit Chemical Waste Pickup Request to EHS H->I Action J EHS Collects Waste for Licensed Disposal I->J Process

Caption: Decision workflow for compliant disposal of Diclazuril 6-Carboxamide waste.

Methodology for Waste Containment
  • Container Selection:

    • Select a waste container that is in good condition and compatible with Diclazuril 6-Carboxamide. High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

    • Ensure the container has a secure, leak-proof screw cap. Containers must be kept closed except when actively adding waste.[11]

  • Labeling:

    • Immediately label the empty container using your institution's Environmental Health & Safety (EHS) hazardous waste tag.[6]

    • The label must, at a minimum, include the words "Hazardous Waste".[6][11]

    • Clearly write the full chemical name, "Diclazuril 6-Carboxamide," and list any solvents or other chemicals mixed with it, including their percentage concentrations. Abbreviations and chemical formulas are not permitted.[6][11]

    • Mark the appropriate hazard pictograms as indicated by the SDS.[6]

  • Waste Accumulation:

    • Solid Waste: This includes unused or expired pure compounds, as well as grossly contaminated items like weigh boats and paper towels. Place these directly into the designated solid hazardous waste container.

    • Contaminated Labware: Items such as gloves, pipette tips, and bench paper with trace contamination should also be collected in the solid waste container. Do not dispose of these items in the regular trash.[6]

    • Liquid Waste: Solutions containing Diclazuril 6-Carboxamide must be collected in a designated liquid hazardous waste container. Never dispose of chemical waste down the sanitary sewer.[1][6]

  • Storage and Disposal:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[11]

    • Segregate the waste container from incompatible materials.[11][12]

    • When the container is approximately 90% full, submit a chemical waste pickup request to your institution's EHS office.[11] EHS will then transport the waste to a licensed disposal facility in accordance with all federal, state, and local regulations.[2][13]

Part 4: Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is essential for laboratory safety.

Small Spill Cleanup Protocol:
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Part 2 before attempting cleanup.[9]

  • Containment: For a solid spill, gently cover it with absorbent pads to prevent dust from becoming airborne.[14] Do not sweep dry powder. For a liquid spill, create a dike with absorbent material to prevent it from spreading.[14]

  • Absorption: Add absorbent material, such as vermiculite or sand, to the spill, working from the outside in.[14][15]

  • Collection: Carefully scoop or sweep the absorbed material into a suitable container for disposal. Label this container as "Hazardous Waste: Diclazuril 6-Carboxamide spill debris" and dispose of it through EHS.

  • Decontamination: Clean the spill area thoroughly.

    • First, wash the surface with a suitable detergent and water.[16]

    • Follow with a final rinse. For many compounds, a 10% bleach solution can be effective, followed by a water rinse to remove residual bleach.[15] However, ensure this is compatible with your work surface.

    • Collect all cleaning materials (wipes, paper towels) in the hazardous waste container.[14]

  • Post-Cleanup: Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.[17]

Work Surface Decontamination:

After any work involving Diclazuril 6-Carboxamide, it is good laboratory practice to decontaminate the work surfaces. Use a suitable detergent or solvent to clean equipment and work areas. All cleaning materials should be disposed of as hazardous waste.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of Diclazuril 6-Carboxamide, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Diclazuril Formulation Safety Data Sheet. (2025). [Source Not Available].
  • Diclazuril Safety D
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of South Carolina. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How To Safely Dispose of Chemicals in Your Lab. (2024). Solvent Waste Management. [Link]

  • Safety and efficacy of Coxiril® (diclazuril) for chickens reared for laying. EFSA Journal, PMC. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (2019). Medical Waste Pros. [Link]

  • Scientific opinion on the safety and efficacy of Coxiril® (diclazuril) as a feed additive for chickens for fattening. CABI Digital Library. [Link]

  • Decontamination, cleaning and disinfection. Harrogate and District NHS Foundation Trust. [Link]

  • Assessment on the Safety and Efficacy of a Feed Additive Consisting of Diclazuril for Chickens Reared for Laying and Pheasants. (2025). FSA Research and Evidence. [Link]

  • Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation. (2024). EFSA Journal, PMC. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA). [Link]

  • Safety for the environment of a feed additive consisting of diclazuril (Coxiril®) for chickens reared for laying and pheasants. (2023). EFSA Journal. [Link]

  • The Laboratory Standard. Vanderbilt University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. [Link]

  • Pesticide Spill: Safe Management & Cleanup Guidelines. (2025). Clemson University. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • How to safely contain and remove a Chemical Spill - Procedure Training. (2022). GV Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University. [Link]

  • Environmental Cleaning and Disinfection. PMC, NIH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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